1-(3,4-Diethoxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-diethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFUKZCPECCHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351554 | |
| Record name | 1-(3,4-diethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-71-9 | |
| Record name | 1-(3,4-diethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of 1-(3,4-Diethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Diethoxyphenyl)ethanone, also known by its CAS Number 1137-71-9, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structural similarity to biologically active molecules makes it a compound of interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside standardized experimental protocols for their determination. While specific data on its biological activity is limited, the known roles of structurally similar compounds, such as 1-(3,4-dimethoxyphenyl)ethanone, suggest its potential as a building block in the synthesis of novel therapeutic agents. The dimethoxy analog is recognized as a key intermediate in the production of various active pharmaceutical ingredients (APIs).[1]
Physical Properties
The physical characteristics of a compound are critical for its handling, purification, and use in synthetic procedures. The table below summarizes the available quantitative data for this compound.
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| CAS Number | 1137-71-9 | |
| Appearance | White to Light Brown Solid | |
| Melting Point | 50 °C | |
| Boiling Point | 188-192 °C | at 15 Torr |
| Density (Predicted) | 1.031 ± 0.06 g/cm³ | |
| Solubility | Data not available | See Section 3.3 for determination protocol. |
| Storage | Sealed in a dry place at room temperature. |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the key physical properties of this compound.
Determination of Melting Point
The melting point of a solid is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (50 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range). For a pure compound, this range should be narrow (0.5-2 °C).
Determination of Boiling Point (Micro Method)
Given the relatively high boiling point, a micro-scale method is often preferred to minimize sample usage.
Apparatus:
-
Thiele tube or similar heating bath
-
Thermometer
-
Small test tube (e.g., 75 x 12 mm)
-
Capillary tube (sealed at one end)
-
Mineral oil or other suitable heating fluid
Procedure:
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a Thiele tube filled with mineral oil, making sure the sample is below the oil level.
-
Heat the side arm of the Thiele tube gently with a microburner.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
The liquid will begin to cool, and the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Determination of Solubility
A qualitative assessment of solubility in various solvents can provide valuable information for reaction setup and purification.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Spatula
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, 5% aq. HCl, 5% aq. NaOH)
Procedure:
-
Place approximately 20-30 mg of this compound into a series of clean, dry test tubes.
-
To each tube, add 1 mL of a different solvent.
-
Agitate each tube vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.
-
Observe each tube to determine if the solid has dissolved completely, is partially soluble, or is insoluble.
-
Record the solubility for each solvent. For compounds that are soluble in acidic or basic solutions, this can indicate the presence of basic or acidic functional groups, respectively.
Synthetic Workflow
A common and effective method for the synthesis of aromatic ketones such as this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.
Biological Context and Potential Applications
References
An In-depth Technical Guide on the Physicochemical Data of 1-(3,4-diethoxyphenyl)ethanone (CAS Number: 1137-71-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for the compound 1-(3,4-diethoxyphenyl)ethanone (CAS: 1137-71-9) is limited. This guide provides a comprehensive overview of available information and includes data for the structurally similar compound, 1-(3,4-dimethoxyphenyl)ethanone (CAS: 1131-62-0), for comparative and estimation purposes.
Core Physicochemical Data
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| CAS Number | 1137-71-9 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3',4'-Diethoxyacetophenone |
For estimation purposes, the physicochemical data for the closely related analogue, 1-(3,4-dimethoxyphenyl)ethanone, is presented in Table 2. It is important to note that the substitution of methoxy groups with ethoxy groups will influence properties such as melting point, boiling point, and solubility.
Table 2: Physicochemical Data for 1-(3,4-dimethoxyphenyl)ethanone (CAS: 1131-62-0)
| Property | Value | Source |
| Melting Point | 48-52 °C | [1] |
| Boiling Point | 286-288 °C | [1][2] |
| Density | 1.127 g/cm³ (estimate) | [2] |
| Solubility | Soluble in hot water | [2] |
| Refractive Index | 1.5224 (estimate) | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is expected to be the Friedel-Crafts acylation of 1,2-diethoxybenzene. While a specific detailed protocol for this exact reaction is not available in the searched literature, a general procedure for Friedel-Crafts acylation is well-established.[3][4][5][6]
General Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on the general principles of Friedel-Crafts acylation and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
1,2-diethoxybenzene
-
Acetyl chloride or acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous aluminum chloride is suspended in the inert solvent within the reaction flask and cooled in an ice bath. 1,2-diethoxybenzene, dissolved in the same solvent, is added to the dropping funnel.
-
Acylation: Acetyl chloride, dissolved in the inert solvent, is added dropwise to the stirred suspension of aluminum chloride at a temperature between 0-5 °C. Following this, the solution of 1,2-diethoxybenzene is added dropwise at the same temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via Friedel-Crafts acylation.
Caption: General workflow for the synthesis and purification of this compound.
Friedel-Crafts Acylation Mechanism
The following diagram illustrates the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation.[6][7]
Caption: The mechanism of Friedel-Crafts acylation for the synthesis of aryl ketones.
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or the signaling pathways associated with this compound.
However, structurally related compounds containing the 1,2-dialkoxybenzene moiety are found in various natural products and synthetic compounds with diverse biological activities. For instance, some derivatives of 1-(3,4-dimethoxyphenyl)ethanone have been investigated for their potential effects on neurotransmitter systems.[8] Additionally, other ethanone derivatives have been studied for their potential anticancer activities, such as inducing cell cycle arrest. It is important to emphasize that these activities are for related but distinct molecules, and no direct biological data for this compound has been found. Further research is required to determine the biological profile of this specific compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chembk.com [chembk.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. Buy 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone | 29705-77-9 [smolecule.com]
The Biological Versatility of 1-(3,4-Diethoxyphenyl)ethanone Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1-(3,4-diethoxyphenyl)ethanone scaffold has emerged as a promising starting point for the development of novel therapeutic agents with a diverse range of biological activities. This technical guide synthesizes the available scientific literature on the biological activities of its derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. While direct quantitative data for many this compound derivatives remains an area of active research, this paper draws upon data from closely related analogues, particularly 1-(3,4-dimethoxyphenyl)ethanone derivatives and their chalcone counterparts, to provide a comprehensive overview of their potential.
Quantitative Biological Activity Data
The biological activity of derivatives of this compound and its close analogues has been evaluated against various targets. The following tables summarize the available quantitative data, primarily focusing on anticancer and enzyme inhibition activities of structurally similar compounds.
Table 1: Anticancer Activity of Chalcone Derivatives of 1-(3,4-Dialkoxyphenyl)ethanone Analogues
| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-231 (TNBC) | Cytotoxicity | 20 µg/mL | [1] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-468 (TNBC) | Cytotoxicity | 25 µg/mL | [1] |
| 1,3,4-thiadiazole with 3,4,5-trimethoxyphenyl group | MCF-7 (Breast Cancer) | Cytotoxicity | 6.6 µM | [2] |
| (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl) prop-2-en-1-one derivative 13e | MGC-803 (Gastric Cancer) | Antiproliferative | 1.54 µM | [3] |
| (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl) prop-2-en-1-one derivative 13e | HCT-116 (Colon Cancer) | Antiproliferative | 1.83 µM | [3] |
| (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl) prop-2-en-1-one derivative 13e | MCF-7 (Breast Cancer) | Antiproliferative | 2.54 µM | [3] |
Table 2: Phosphodiesterase (PDE) Inhibitory Activity of Related Compounds
| Compound Class | Enzyme | Activity | IC50 Value | Reference |
| Selaginpulvilins | PDE4 | Inhibition | Varies | [4] |
| Roflumilast | PDE4 | Inhibition | Varies by isoform | [5] |
| Tofimilast | PDE4 | Inhibition | Varies | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental protocols used to assess the biological activities of this compound derivatives and related compounds.
Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is a standard method for the synthesis of chalcones from this compound.[7]
General Procedure:
-
Dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol.
-
Add a catalytic amount of a base, such as aqueous sodium hydroxide, to the stirred solution.[7]
-
Continue stirring at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.[8]
-
Collect the solid product by filtration, wash with water until neutral, and purify by recrystallization from a suitable solvent like ethanol.[8]
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate cell viability and the cytotoxic effects of compounds.[9]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (derivatives of this compound) and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of a compound against various microbial strains is determined using the broth microdilution method.[11][12]
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)
Fluorescence polarization (FP) is a common method to screen for PDE4 inhibitors.[6][14]
Protocol:
-
Reagent Preparation: Prepare assay buffer, serial dilutions of the test compound, a solution of recombinant human PDE4 enzyme, and a fluorescein-labeled cAMP (FAM-cAMP) substrate solution.[6]
-
Assay Setup: In a microplate, add the test compound dilutions or vehicle control.
-
Enzyme Addition: Add the diluted PDE4 enzyme to the wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
-
Incubation: Incubate the plate at room temperature to allow the reaction to proceed.
-
Termination and Binding: Stop the reaction and add a binding agent that specifically binds to the product (5'-AMP), causing a change in fluorescence polarization.[6]
-
Signal Detection: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition of PDE4 activity and determine the IC50 value of the inhibitor.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways implicated in the activity of structurally related chalcones.
Chalcone-Induced Intrinsic Apoptosis Pathway
Many chalcone derivatives exert their anticancer effects by inducing apoptosis, often through the mitochondrial-mediated intrinsic pathway.[4][15] This involves the regulation of the Bcl-2 family of proteins and the activation of a cascade of caspases.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key regulator of cell growth and survival, and its constitutive activation is common in many cancers.[16] Small molecule inhibitors can block this pathway, leading to tumor growth suppression.
Phosphodiesterase 4 (PDE4) and cAMP Signaling
PDE4 inhibitors increase intracellular levels of cyclic AMP (cAMP), a second messenger involved in inflammation. This makes PDE4 a target for inflammatory diseases.
Conclusion
Derivatives of this compound represent a versatile chemical scaffold with significant potential for the development of new therapeutic agents. While research directly focused on these derivatives is still emerging, the substantial body of evidence for the potent anticancer, antimicrobial, and enzyme-inhibiting properties of their close structural analogues provides a strong rationale for their continued investigation. The experimental protocols and pathway analyses presented in this guide offer a framework for researchers to further explore and unlock the full therapeutic potential of this promising class of compounds. Future studies should focus on synthesizing and screening a broader library of this compound derivatives to establish clear structure-activity relationships and identify lead candidates for preclinical development.
References
- 1. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents | MDPI [mdpi.com]
- 4. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1-(3,4-Diethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the solubility of 1-(3,4-diethoxyphenyl)ethanone in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on a predictive solubility profile based on the compound's molecular structure and comparisons with analogous compounds. Furthermore, it outlines a comprehensive, standardized experimental protocol for the quantitative determination of solubility and includes a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers in chemistry and drug development who are working with this compound.
Predicted Solubility Profile of this compound
This compound possesses a moderately polar ketone functional group and two ethoxy groups, which can act as hydrogen bond acceptors. The presence of a bulky aromatic ring and two ethyl groups contributes to its nonpolar character. This combination of polar and nonpolar features suggests that its solubility will be governed by the principle of "like dissolves like."
The presence of the ethoxy groups, as opposed to the more common methoxy groups found in similar, more studied compounds, will slightly increase the lipophilicity and molecular weight, which may lead to a slight decrease in solubility in polar solvents compared to its dimethoxy analog.
Based on these structural characteristics and available data for analogous compounds such as acetophenone and 4'-ethoxyacetophenone, the following qualitative solubility profile is predicted.[1][2][3]
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents at Ambient Temperature
| Solvent Category | Solvent | Chemical Formula | Predicted Solubility | Rationale |
| Polar Protic | Water | H₂O | Insoluble | The large nonpolar surface area of the aromatic ring and ethyl groups outweighs the polarity of the ketone and ether functionalities, leading to poor solvation by water molecules. |
| Methanol | CH₃OH | Soluble | Methanol's polarity and ability to hydrogen bond will allow it to effectively solvate the ketone and ether groups. | |
| Ethanol | C₂H₅OH | Soluble | Similar to methanol, ethanol is a polar protic solvent that can interact favorably with the polar groups of the solute. | |
| Polar Aprotic | Acetone | CH₃COCH₃ | Very Soluble | Acetone's polarity is well-suited to dissolve compounds with ketone functionalities. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Very Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Ethyl Acetate | CH₃COOC₂H₅ | Soluble | Ethyl acetate has an intermediate polarity and is a good solvent for many organic compounds of similar polarity. | |
| Nonpolar/Weakly Polar | Dichloromethane | CH₂Cl₂ | Very Soluble | Dichloromethane is an effective solvent for a wide range of organic compounds, including those with moderate polarity. |
| Chloroform | CHCl₃ | Very Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic compounds. | |
| Hexane | C₆H₁₄ | Sparingly Soluble to Insoluble | The significant polarity of the ketone and ether groups will likely make it poorly soluble in a nonpolar alkane solvent like hexane. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound.
Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, etc.) of high purity
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved microparticles.
-
-
Gravimetric Analysis (Optional but recommended for confirmation):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solute.
-
-
Quantitative Analysis (HPLC Method):
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
Caption: General workflow for experimental solubility determination.
Disclaimer: The solubility data presented in this document are predictive and based on the chemical structure of this compound and its comparison to analogous compounds. For applications requiring precise solubility values, experimental verification using the provided protocol is strongly recommended.
References
Potential Pharmacological Targets for 1-(3,4-Diethoxyphenyl)ethanone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential pharmacological targets of analogs derived from the core chemical scaffold of 1-(3,4-diethoxyphenyl)ethanone. While this specific molecule is primarily utilized as a synthetic intermediate, its structural motifs are integral to several classes of pharmacologically active compounds. This document provides an in-depth analysis of these compound classes, their biological targets, quantitative activity data, and the experimental methodologies employed for their evaluation.
Introduction to the this compound Scaffold
This compound is an aromatic ketone characterized by a diethoxyphenyl group. Its chemical structure serves as a versatile starting point for the synthesis of more complex molecules with diverse biological activities. The diethoxy-substituted phenyl ring is a key feature in many compounds designed to interact with specific biological targets, offering favorable pharmacokinetic and pharmacodynamic properties. This guide will focus on the major classes of bioactive molecules synthesized from or sharing structural similarity with this compound.
Key Pharmacological Target Classes
Analogs and derivatives based on the this compound scaffold have been shown to interact with several important pharmacological targets. These include phosphodiesterases, enzymes involved in catecholamine metabolism, and G-protein coupled receptors.
Phosphodiesterase (PDE) Inhibitors
The this compound core is a common structural element in the design of phosphodiesterase (PDE) inhibitors, particularly targeting PDE4 and PDE5. These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), respectively. Inhibition of these enzymes leads to increased levels of these second messengers, which can have therapeutic effects in a variety of conditions, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, and inflammatory diseases.[1][2][3]
Quantitative Data for PDE Inhibition by Diethoxyphenyl-Containing Compounds
| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chalcone Derivatives | PDE4 | 0.05 - 8.02 | Rolipram | Not specified |
| bis-Schiff bases | PDE-1 | 0.05 ± 0.11 - 8.02 ± 1.03 | Suramin | Not specified |
| bis-Schiff bases | PDE-3 | 0.012 ± 0.32 - 1.01 ± 0.22 | Suramin | 1.05 ± 0.28 |
Note: Data is for representative analogs and may not directly involve the this compound moiety but highlights the potential of the broader class of compounds.
Chalcone-Based Enzyme Inhibitors and Modulators
Chalcones, which can be synthesized from this compound via Claisen-Schmidt condensation, are a class of open-chain flavonoids with a wide array of biological activities.[4][5][6] These activities stem from their ability to interact with a diverse range of cellular targets.
Potential Targets for Chalcone Analogs:
-
Anticancer: Inhibition of tubulin polymerization, induction of apoptosis, and modulation of signaling pathways such as p53.[7]
-
Anti-inflammatory: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
-
Antimicrobial: Disruption of bacterial and fungal cell membranes and inhibition of microbial enzymes.[5]
-
Enzyme Inhibition: Including but not limited to monoamine oxidase (MAO), and cytochrome P450 enzymes like CYP1A1.[4]
Quantitative Data for a Representative Chalcone Analog
| Compound | Target/Activity | IC50 / Effect | Cell Line/System |
| (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) | Prostate Cancer Cell Growth Inhibition | Low nanomolar | PCa 22Rv1 xenograft |
Catechol-O-Methyltransferase (COMT) Inhibitors
The phenyl ethanone scaffold is also found in inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamine neurotransmitters. While direct diethoxy analogs were not prominently featured in the search results, a structurally related compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, has been identified as a potent and long-acting peripheral COMT inhibitor.[8] This suggests that the core structure is amenable to modification for targeting this enzyme class, which is relevant for the treatment of Parkinson's disease.
Quantitative Data for a Phenyl Ethanone-Based COMT Inhibitor
| Compound | Activity | In Vivo Model |
| 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone | 70% COMT inhibition at 9 hours | Rat |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key experiments cited in the context of evaluating compounds derived from the this compound scaffold.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific PDE isozyme.
-
Enzyme and Substrate Preparation: Recombinant human PDE enzyme (e.g., PDE4D) is diluted in assay buffer. The fluorescently labeled substrate (e.g., cAMP or cGMP) is also prepared in the same buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.
-
Assay Reaction: The test compound is pre-incubated with the PDE enzyme in a 384-well plate. The reaction is initiated by the addition of the substrate.
-
Termination and Detection: The reaction is stopped by the addition of a stop solution containing a detection reagent (e.g., a binding agent that recognizes the linearized nucleotide product).
-
Data Analysis: The fluorescence polarization or intensity is measured, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., PC3 for prostate cancer) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacological targets and evaluation of this compound analogs.
Caption: PDE4 Inhibition Signaling Pathway.
Caption: Chalcone Synthesis and Screening Workflow.
Conclusion
The this compound core structure represents a valuable starting point for the development of novel therapeutic agents. Its analogs have demonstrated significant activity against a range of pharmacological targets, including phosphodiesterases and enzymes involved in key signaling pathways. The synthesis of chalcone libraries from this precursor offers a particularly fruitful avenue for discovering compounds with diverse biological effects. Future research in this area should focus on optimizing the structure-activity relationships of these analogs to enhance their potency, selectivity, and pharmacokinetic profiles for specific therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Development of a Practical Process for the Synthesis of PDE4 Inhibitors - Organic Process Research & Development - Figshare [figshare.com]
- 3. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Substituted Acetophenones: Synthesis, Biological Activities, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted acetophenones, a versatile class of aromatic ketones, have emerged as a significant scaffold in medicinal chemistry and drug discovery. Their inherent structural simplicity, coupled with the wide scope for chemical modification, has led to the development of a vast array of derivatives with diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the literature on substituted acetophenones, focusing on their synthesis, multifaceted biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key cellular pathways.
Data Presentation: A Comparative Analysis of Biological Activities
The biological evaluation of substituted acetophenones has revealed their potential in several therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy.
Anticancer Activity
Substituted acetophenones have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are presented in Table 1.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Eupatofortunone | MCF-7 | 82.15 | [1] |
| Eupatofortunone | A549 | 86.63 | [1] |
| 2-Hydroxy-4-methylacetophenone | MCF-7 & A549 | > 100 | [1] |
| Acroquinolone A | HT29 | 21.8 (µg/mL) | [1] |
| Acroquinolone A | HeLa | 14.2 (µg/mL) | [1] |
| Acroquinolone B | HT29 & HeLa | > 50 (µg/mL) | [1] |
| Thiazolidinedione Derivative (PZ-9) | MCF-7 | 29.44 | [2] |
| Thiazolidinedione Derivative (PZ-11) | MCF-7 | 17.35 | [2] |
| Vincristine (Reference) | MCF-7 | 6.45 | [2] |
Table 1: Anticancer activity of selected substituted acetophenones.
Anti-inflammatory Activity
Several substituted acetophenones exhibit potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators like nitric oxide (NO).
| Compound | Assay | IC50 (µM) | Reference |
| Paeonol | NO Inhibition (LPS-stimulated RAW 264.7 cells) | - | [3] |
| Apocynin | NO Inhibition (LPS-stimulated RAW 264.7 cells) | - | [3] |
Table 2: Anti-inflammatory activity of representative acetophenone derivatives. (Note: Specific IC50 values were not provided in the source, but the compounds were noted for their anti-inflammatory potential).
Antioxidant Activity
The antioxidant capacity of substituted acetophenones is a well-documented phenomenon, with many derivatives demonstrating potent radical scavenging activity.
| Compound/Derivative | Assay | IC50/Activity | Reference |
| 2,4-Dihydroxyacetophenone benzoylhydrazone (5g) | DPPH Radical Scavenging | Most potent scavenger | [4] |
| Unsubstituted acetophenone benzoylhydrazone (5a) | FRAP Assay | Superior capacity | [4] |
Table 3: Antioxidant activity of selected acetophenone benzoylhydrazones.
Antimicrobial Activity
Substituted acetophenones have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common metric for this activity.
| Compound/Derivative | Organism | MIC (µM) | Reference |
| Phenolic cinnamylideneacetophenone (3) | Staphylococcus aureus, Streptococcus mutans, Streptococcus sanguinis | 77.9 - 312 | [5] |
| Phenolic cinnamylideneacetophenone (4) | Staphylococcus aureus, Streptococcus mutans, Streptococcus sanguinis | 77.9 - 312 | [5] |
| Cinnamylideneacetophenone (2, 7, 10, 18) | Mycobacterium tuberculosis | 57.2 - 70.9 | [5] |
Table 4: Antimicrobial activity of cinnamylideneacetophenones.
Enzyme Inhibitory Activity
The ability of substituted acetophenones to inhibit various enzymes is a key aspect of their therapeutic potential.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Acetophenone-1,2,3-triazole (14) | Enoyl-Acyl Carrier Protein Reductase (InhA) | 0.002 | [6] |
| Acetophenone-1,2,3-triazole (9) | Enoyl-Acyl Carrier Protein Reductase (InhA) | 0.005 | [6] |
| Acetophenone-1,2,3-triazole (10) | Enoyl-Acyl Carrier Protein Reductase (InhA) | 0.008 | [6] |
| Rifampicin (Reference) | Enoyl-Acyl Carrier Protein Reductase (InhA) | 8.5 | [6] |
| Isoniazid (Reference) | Enoyl-Acyl Carrier Protein Reductase (InhA) | 0.054 | [6] |
Table 5: Inhibitory activity of acetophenone-1,2,3-triazole derivatives against InhA.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for advancing research. This section provides protocols for key synthetic and analytical procedures commonly employed in the study of substituted acetophenones.
Synthesis of Substituted Acetophenones
1. Friedel-Crafts Acylation: This is a classic and widely used method for the synthesis of acetophenones.[7]
-
Materials: Substituted benzene, acetyl chloride or acetic anhydride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM) or other suitable solvent, ice bath, magnetic stirrer, round-bottom flask, dropping funnel, separatory funnel, rotary evaporator.
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in DCM at 0 °C in a round-bottom flask, add the substituted benzene.
-
Add acetyl chloride or acetic anhydride dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
2. Claisen-Schmidt Condensation (for Chalcone Synthesis): This reaction is fundamental for the synthesis of chalcones, which are precursors to many biologically active flavonoids.
-
Materials: Substituted acetophenone, substituted benzaldehyde, ethanol, aqueous sodium hydroxide (NaOH) solution, magnetic stirrer, round-bottom flask, ice bath, filtration apparatus.
-
Procedure:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add the aqueous NaOH solution dropwise with constant stirring.
-
Continue stirring at room temperature for 2-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Biological Assays
1. MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2][3]
-
Materials: 96-well plates, cancer cell line of interest, complete cell culture medium, substituted acetophenone stock solution, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (DMSO), multi-channel pipette, incubator, microplate reader.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/mL and incubate for 24 hours to allow for cell adherence.[2]
-
Prepare serial dilutions of the substituted acetophenone test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
-
2. DPPH Radical Scavenging Assay for Antioxidant Activity: This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[4]
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, substituted acetophenone stock solution, methanol, 96-well plate, microplate reader.
-
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
Add different concentrations of the test compound to the wells of a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or a similar standard antioxidant is used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
3. Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity: This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.[3]
-
Materials: RAW 264.7 macrophage cell line, complete cell culture medium, LPS, substituted acetophenone stock solution, Griess reagent, 96-well plate, incubator, microplate reader.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the amount of nitrite (a stable product of NO).
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
Substituted acetophenones exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some anti-inflammatory acetophenones are known to inhibit this pathway.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by substituted acetophenones.
Apoptosis Induction in Cancer Cells
Certain acetophenone derivatives induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins. For instance, the thiazolidinedione derivative PZ-11 has been shown to upregulate pro-apoptotic genes like BAD and HRK, while downregulating anti-apoptotic genes such as BIRC3.[2]
Caption: Proposed mechanism of apoptosis induction by the acetophenone derivative PZ-11.
Structure-Activity Relationship (SAR)
The biological activity of substituted acetophenones is highly dependent on the nature and position of the substituents on the aromatic ring.
-
Antioxidant Activity: The presence of hydroxyl groups on the aromatic ring is crucial for antioxidant activity. For instance, in a series of acetophenone benzoylhydrazones, the 2,4-dihydroxyacetophenone analogue was the most potent radical scavenger.[4]
-
Antimicrobial Activity: For cinnamylideneacetophenones, hydrophilic substituents on the second aromatic ring (ring B) were found to increase antibacterial activity against Gram-positive bacteria.[5] In some chalcones, electron-withdrawing groups in the para-position of the B-ring enhanced antifungal activity, while electron-donating groups tended to weaken it.[8]
-
Anticancer Activity: In a series of thiazolidinedione derivatives, the nature of the substituent on the acetophenone moiety significantly influenced their cytotoxic potential against breast cancer cells.[9]
Conclusion
Substituted acetophenones represent a privileged scaffold in drug discovery, with a broad spectrum of biological activities. This guide has provided a consolidated overview of their synthesis, quantitative biological data, detailed experimental protocols, and insights into their mechanisms of action and structure-activity relationships. The versatility of the acetophenone core allows for extensive chemical modifications, offering a promising avenue for the development of novel therapeutic agents for a wide range of diseases. Further research focusing on the optimization of lead compounds, elucidation of detailed molecular targets, and in vivo efficacy studies will be crucial in translating the therapeutic potential of substituted acetophenones into clinical applications.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 1-(3,4-Diethoxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 1-(3,4-Diethoxyphenyl)ethanone, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 1-(3,4-dimethoxyphenyl)ethanone, and theoretical principles to provide a comprehensive spectroscopic profile. This document is intended to support research and development activities by offering insights into the compound's characteristic spectral features in the ultraviolet-visible (UV-Vis) and infrared (IR) regions.
Introduction
This compound is an aromatic ketone of interest in medicinal chemistry and materials science. Understanding its spectroscopic characteristics is fundamental for its identification, purity assessment, and the analysis of reaction kinetics. This guide presents a summary of its expected UV-Vis and IR spectroscopic data, along with standardized experimental protocols for acquiring such spectra.
UV-Visible Spectroscopic Properties (Predicted)
The ultraviolet-visible spectrum of an organic molecule is determined by its electronic transitions. For this compound, the spectrum is expected to be dominated by transitions associated with the benzene ring and the carbonyl group. The presence of ethoxy groups as substituents on the benzene ring is anticipated to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted acetophenone.
Based on the electronic transitions observed in similar aromatic ketones, the following absorption bands are predicted for this compound dissolved in a non-polar solvent like hexane.
| Predicted Absorption Band | Wavelength (λmax, nm) | Electronic Transition | Chromophore |
| Band 1 | ~220-240 | π → π | Benzene Ring |
| Band 2 | ~270-290 | π → π | Benzene Ring (B-band) |
| Band 3 (weak) | ~300-330 | n → π* | Carbonyl Group |
Infrared (IR) Spectroscopic Properties
The infrared spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The data presented below is for the closely related analog, 1-(3,4-dimethoxyphenyl)ethanone, obtained from the NIST Gas-Phase Infrared Database, and is expected to be a very close approximation for this compound. The primary differences would be in the C-H stretching and bending regions of the ethyl groups versus the methyl groups.
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| C=O Stretch | ~1680-1700 | Aromatic Ketone |
| C-H Stretch (Aromatic) | ~3000-3100 | Aryl C-H |
| C-H Stretch (Aliphatic) | ~2850-3000 | -CH₃, -CH₂- |
| C-O-C Stretch (Ether) | ~1200-1300 (asymmetric) & ~1020-1075 (symmetric) | Aryl Ether |
| C=C Stretch (Aromatic) | ~1500-1600 | Benzene Ring |
| C-H Bend (Aromatic) | ~800-900 | Substituted Benzene |
Experimental Protocols
The following are detailed methodologies for obtaining UV-Vis and IR spectra for a solid sample like this compound.
UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) in the ultraviolet and visible regions.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, hexane, or acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam path of the spectrophotometer.
-
Sample Measurement: Rinse another quartz cuvette with the sample solution and then fill it. Place it in the sample beam path.
-
Data Acquisition: Run the spectral scan. The instrument will record the absorbance as a function of wavelength.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.
Materials:
-
This compound (solid powder)
-
Potassium bromide (KBr, spectroscopic grade), dried
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
FTIR spectrometer with a sample holder
Procedure (KBr Pellet Method):
-
Sample Preparation: Take approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar to a fine, uniform powder.
-
Pellet Formation: Transfer the powder to the die of a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This will subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.
-
Data Acquisition: Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Disclaimer: The UV-Vis spectroscopic data presented in this guide is predictive and based on the analysis of structurally similar compounds. The IR spectroscopic data is based on the experimental spectrum of the closely related analog, 1-(3,4-dimethoxyphenyl)ethanone. For critical applications, it is recommended to obtain direct experimental data for this compound.
Commercial Availability and Technical Profile of 1-(3,4-Diethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key technical data for 1-(3,4-Diethoxyphenyl)ethanone (CAS No. 1137-71-9). This compound serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and drug development.
Commercial Suppliers
This compound is available from a number of commercial chemical suppliers. The table below summarizes the offerings from several identified vendors. Please note that pricing is often subject to quotation and may vary based on quantity and purity.
| Supplier | CAS Number | Purity | Available Quantities | Price |
| Cenmed Enterprises | 1137-71-9 | ≥95% | 1g, 5g | Price available upon request |
| Santa Cruz Biotechnology | 1137-71-9 | Information available upon request | Inquire for details | Price available upon request |
| Shandong Mopai Biotechnology Co., LTD | 1137-71-9 | 99% | Inquire for details | Price available upon request |
| P&S Chemicals | 1137-71-9 | Information available upon request | Inquire for details | Price available upon request |
| BLD Pharm | 1137-71-9 | Information available upon request | Inquire for details | Price available upon request |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1,2-diethoxybenzene. While a specific detailed experimental protocol for this exact transformation is not widely published, a general procedure can be adapted from established methodologies for Friedel-Crafts reactions.
Representative Friedel-Crafts Acylation Protocol:
Materials:
-
1,2-Diethoxybenzene
-
Acetyl chloride or acetic anhydride
-
A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with the anhydrous solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: The acetylating agent (acetyl chloride or acetic anhydride) is dissolved in the anhydrous solvent and added dropwise to the stirred suspension of the Lewis acid at a low temperature (typically 0-5 °C) to form the acylium ion intermediate.
-
Addition of Substrate: A solution of 1,2-diethoxybenzene in the anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitoring by TLC is recommended).
-
Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield this compound.
Applications in Research and Drug Development
While specific pharmacological studies on this compound are not extensively documented in publicly available literature, its structural analogue, 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone), is a known precursor in the synthesis of various pharmaceutical compounds. It is plausible that the diethoxy derivative could serve a similar role as a versatile intermediate in the development of novel therapeutic agents. The diethoxy groups can influence the lipophilicity and metabolic stability of a molecule compared to its dimethoxy counterpart, which are important considerations in drug design.
The core structure of this compound makes it a candidate for derivatization to explore a range of biological activities. For instance, related compounds have been investigated for their anti-inflammatory properties.
Visualizing the Synthesis Pathway
The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(3,4-Diethoxyphenyl)ethanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Diethoxyphenyl)ethanone is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its structure, featuring a substituted aromatic ring, makes it a key building block in medicinal chemistry. The Friedel-Crafts acylation provides a classic and effective method for the synthesis of such aryl ketones. This application note details a comprehensive protocol for the synthesis of this compound from 1,2-diethoxybenzene and acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst.
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from acetyl chloride and aluminum chloride, attacks the electron-rich diethoxybenzene ring. The ethoxy groups are activating and ortho-, para-directing, leading to the desired 1,4-substitution product.
Reaction Scheme
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
Application Note: Synthesis of 1-(3,4-Diethoxyphenyl)ethanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed experimental protocol for the synthesis of 1-(3,4-diethoxyphenyl)ethanone, a valuable ketone intermediate in the preparation of various pharmaceutical compounds and organic molecules. The described methodology is based on the Friedel-Crafts acylation of 1,2-diethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst. This application note provides a comprehensive, step-by-step procedure for the synthesis, purification, and characterization of the target compound.
Introduction
This compound serves as a key building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a substituted phenyl ring, makes it a versatile precursor for a variety of more complex molecules. The most common and effective method for the preparation of such aryl ketones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. This protocol details the synthesis of this compound from commercially available starting materials.
Data Presentation
Due to the limited availability of specific experimental data in published literature for this exact compound, the following tables provide general information and expected characterization data based on analogous chemical principles. Researchers should consider these as reference points and optimize the reaction conditions for their specific laboratory settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1137-71-9 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Appearance | Expected to be a crystalline solid or oil |
Table 2: Expected Spectroscopic Data for this compound
| Analysis | Expected Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| IR (Infrared) | Expected strong absorption around 1670-1690 cm⁻¹ (C=O stretch of aryl ketone). |
| Mass Spec (MS) | Expected molecular ion peak (M⁺) at m/z = 208. |
Experimental Protocol
The synthesis of this compound is achieved via the Friedel-Crafts acylation of 1,2-diethoxybenzene. This procedure should be performed in a well-ventilated fume hood, and all glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
Materials:
-
1,2-Diethoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 molar equivalent) to the stirred suspension of aluminum chloride in dichloromethane. The addition should be dropwise to control the exothermic reaction.
-
Addition of 1,2-Diethoxybenzene: After the addition of acetyl chloride is complete, add a solution of 1,2-diethoxybenzene (1.0 molar equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by distillation under reduced pressure.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: 1-(3,4-Diethoxyphenyl)ethanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Diethoxyphenyl)ethanone is a valuable aromatic ketone that serves as a versatile starting material in organic synthesis. Its structure, featuring a diethoxyphenyl ring system, makes it an attractive building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones, pyrimidines, and 1,3,4-oxadiazoles, classes of compounds renowned for their diverse and significant biological activities, including antimicrobial and anticancer properties. The diethoxy substitution pattern can enhance the lipophilicity and bioavailability of the resulting molecules, making this building block particularly interesting for medicinal chemistry and drug discovery programs.
Key Applications
The primary application of this compound in organic synthesis is as a precursor for the construction of more complex molecular architectures. Its activated methyl group adjacent to the carbonyl allows for facile condensation reactions, while the aromatic ring can be further functionalized. Key synthetic transformations include:
-
Claisen-Schmidt Condensation: Reaction with various aromatic aldehydes to form chalcones, which are important intermediates and possess their own biological activities.
-
Heterocycle Formation: Subsequent cyclization of the resulting chalcones with reagents like guanidine, urea, or hydrazine derivatives to yield biologically active pyrimidine and 1,3,4-oxadiazole scaffolds.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(3,4-Diethoxyphenyl)-3-(aryl)prop-2-en-1-one (Chalcones) via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.
Reaction Scheme:
Figure 1: General scheme for chalcone synthesis.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, dilute)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted aromatic aldehyde (1.05 equivalents) in an appropriate amount of 95% ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a 10-40% aqueous solution of sodium hydroxide dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
The precipitated solid (chalcone) is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data (Representative Examples):
While specific yields for reactions starting with this compound are not widely reported, similar Claisen-Schmidt condensations typically afford yields ranging from 60% to 95%, depending on the specific aldehyde used.
| Reactant A (Ketone) | Reactant B (Aldehyde) | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Benzaldehyde | (E)-1-(3,4-Diethoxyphenyl)-3-phenylprop-2-en-1-one | NaOH | Ethanol | 4-6 | Est. 70-90 |
| This compound | 4-Chlorobenzaldehyde | (E)-1-(3,4-Diethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | NaOH | Ethanol | 4-6 | Est. 65-85 |
| This compound | 4-Methoxybenzaldehyde | (E)-1-(3,4-Diethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | NaOH | Ethanol | 4-6 | Est. 75-95 |
Note: Estimated yields are based on typical Claisen-Schmidt reactions with analogous substrates.
Protocol 2: Synthesis of 2-Amino-4-(3,4-diethoxyphenyl)-6-arylpyrimidines
This protocol outlines the synthesis of pyrimidine derivatives from the chalcones prepared in Protocol 1.
Reaction Scheme:
Figure 2: General scheme for pyrimidine synthesis.
Materials:
-
(E)-1-(3,4-Diethoxyphenyl)-3-(aryl)prop-2-en-1-one (from Protocol 1)
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol.
-
Add a solution of potassium hydroxide (2.0 equivalents) in ethanol to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
The crude pyrimidine derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
Quantitative Data (Representative Examples):
Yields for the cyclization of chalcones to pyrimidines are generally in the range of 50-80%.
| Reactant (Chalcone) | Product | Reagents | Solvent | Time (h) | Yield (%) |
| (E)-1-(3,4-Diethoxyphenyl)-3-phenylprop-2-en-1-one | 2-Amino-4-(3,4-diethoxyphenyl)-6-phenylpyrimidine | Guanidine HCl, KOH | Ethanol | 8-12 | Est. 60-80 |
| (E)-1-(3,4-Diethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 2-Amino-4-(3,4-diethoxyphenyl)-6-(4-chlorophenyl)pyrimidine | Guanidine HCl, KOH | Ethanol | 8-12 | Est. 55-75 |
| (E)-1-(3,4-Diethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 2-Amino-4-(3,4-diethoxyphenyl)-6-(4-methoxyphenyl)pyrimidine | Guanidine HCl, KOH | Ethanol | 8-12 | Est. 65-85 |
Note: Estimated yields are based on typical pyrimidine syntheses from analogous chalcones.
Protocol 3: Synthesis of 2-(3,4-Diethoxyphenyl)-5-aryl-1,3,4-oxadiazoles
This protocol provides a general pathway for the synthesis of 1,3,4-oxadiazoles, which would typically involve the conversion of a carboxylic acid derivative of the diethoxyphenyl moiety. A plausible route starts from 3,4-diethoxybenzoic acid.
Workflow Diagram:
Figure 3: Workflow for 1,3,4-oxadiazole synthesis.
Materials:
-
3,4-Diethoxybenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Hydrazine hydrate
-
Aromatic acid hydrazide
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., Ethanol, Pyridine, DMF)
Procedure:
Step 1: Synthesis of 3,4-Diethoxybenzohydrazide
-
Convert 3,4-diethoxybenzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with hydrazine hydrate in a suitable solvent like ethanol to form 3,4-diethoxybenzohydrazide.
Step 2: Synthesis of N'-Aroyl-3,4-diethoxybenzohydrazide
-
React the 3,4-diethoxybenzohydrazide with a substituted aroyl chloride in the presence of a base like pyridine.
Step 3: Cyclodehydration to form 1,3,4-Oxadiazole
-
Reflux the N'-aroyl-3,4-diethoxybenzohydrazide with a dehydrating agent such as phosphorus oxychloride to induce cyclization to the 1,3,4-oxadiazole.
-
After the reaction is complete, carefully quench the reaction mixture with ice water.
-
The precipitated product is filtered, washed with water, and purified by recrystallization.
Biological Activity and Signaling Pathways
While specific biological data for compounds derived directly from this compound is limited in the public domain, the resulting chalcone, pyrimidine, and 1,3,4-oxadiazole scaffolds are known to interact with various biological targets.
Potential Biological Activities:
-
Anticancer: Chalcones and their derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and modulation of kinase signaling pathways.[1] Pyrimidine derivatives are core structures in many anticancer drugs that act as kinase inhibitors or antimetabolites.
-
Antimicrobial: Chalcones, pyrimidines, and 1,3,4-oxadiazoles have demonstrated broad-spectrum antibacterial and antifungal activities.[2][3] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Illustrative Signaling Pathway (Hypothetical for a Derived Kinase Inhibitor):
Many kinase inhibitors target pathways crucial for cancer cell proliferation and survival, such as the EGFR signaling pathway. A hypothetical inhibitor derived from a this compound-based pyrimidine could potentially block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling.
Figure 4: Hypothetical inhibition of the EGFR pathway.
Conclusion
This compound is a highly useful and adaptable building block for the synthesis of diverse, biologically relevant molecules. The protocols provided herein offer a foundation for the preparation of chalcones, pyrimidines, and 1,3,4-oxadiazoles. The diethoxy functional groups present in the starting material may confer advantageous pharmacokinetic properties to the final compounds, making this a promising scaffold for the development of new therapeutic agents. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
Application of 1-(3,4-Diethoxyphenyl)ethanone in Medicinal Chemistry: A Framework Based on its Analogue, 1-(3,4-Dimethoxyphenyl)ethanone
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and detailed medicinal chemistry applications for 1-(3,4-diethoxyphenyl)ethanone are limited in publicly available scientific literature. This document provides a comprehensive overview of the applications and protocols for its close structural analogue, 1-(3,4-dimethoxyphenyl)ethanone (also known as acetoveratrone). Given the structural similarity, it is anticipated that this compound could serve as a valuable scaffold and intermediate in similar medicinal chemistry endeavors. The information presented herein should be used as a foundational guide for research and development involving di-alkoxy-substituted acetophenone derivatives.
Introduction
This compound belongs to the acetophenone class of organic compounds, characterized by a ketone group attached to a di-substituted phenyl ring. Its close analogue, 1-(3,4-dimethoxyphenyl)ethanone, is a well-established and versatile building block in medicinal chemistry. It serves as a key intermediate in the synthesis of a wide array of biologically active molecules. The di-alkoxy substitution pattern on the phenyl ring is a common feature in many pharmacologically active compounds, influencing their binding affinity, selectivity, and pharmacokinetic properties.
The primary applications of the 1-(3,4-dimethoxyphenyl)ethanone scaffold, and by extension, the potential applications of this compound, lie in the development of therapeutic agents targeting the central nervous system (CNS) and in the synthesis of enzyme inhibitors.
Key Application Areas
Intermediate for Active Pharmaceutical Ingredients (APIs)
The acetophenone moiety provides a reactive handle for a variety of chemical transformations, making it an ideal starting material for the synthesis of more complex drug candidates. The dimethoxy (and potentially diethoxy) substituted phenyl ring is a key pharmacophoric element in several classes of therapeutic agents.
-
Synthesis of Heterocyclic Compounds: The ketone functionality can be readily transformed or used in condensation reactions to construct various heterocyclic systems, which are prevalent in many approved drugs.
-
Scaffold for Drug Discovery: The 1-(3,4-dialkoxyphenyl)ethanone core can be elaborated through modifications at the acetyl group and the aromatic ring to generate libraries of compounds for screening against various biological targets.
Development of Enzyme Inhibitors
Derivatives of 1-(3,4-dimethoxyphenyl)ethanone have shown significant potential as inhibitors of key enzymes involved in neurotransmitter metabolism.
-
Catechol-O-Methyltransferase (COMT) Inhibitors: COMT is a crucial enzyme in the degradation of catecholamine neurotransmitters like dopamine. Inhibitors of COMT are used in the treatment of Parkinson's disease to prolong the effects of levodopa. The 3,4-dihydroxy (catechol) moiety, often derived from the corresponding dimethoxy or diethoxy precursors, is a classic feature of COMT inhibitors.
-
Monoamine Oxidase B (MAO-B) Inhibitors: MAO-B is another key enzyme responsible for the breakdown of dopamine in the brain. Inhibition of MAO-B increases dopamine levels and is a therapeutic strategy for Parkinson's disease and other neurological disorders. Acetophenone derivatives have been identified as potent and selective MAO-B inhibitors.
Modulators of Neurotransmitter Systems
The 1-(3,4-dimethoxyphenyl)ethanone scaffold is present in molecules that interact with various neurotransmitter receptors and transporters. Research suggests that derivatives can modulate dopaminergic and serotonergic pathways, indicating their potential in the treatment of neurological and psychiatric disorders.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various acetophenone derivatives against MAO-B, demonstrating the structure-activity relationship (SAR) for this class of compounds. It is important to note that these are examples from the literature and do not include this compound itself.
| Compound ID | R1 | R2 | Target | IC50 (nM) |
| 1a | H | 4-OCH2Ph | MAO-B | 110 |
| 1j | H | 4-O(4-F-CH2Ph) | MAO-B | 12.9 |
| 2a | 3-OCH2Ph | H | MAO-B | 1950 |
| 2e | 3-O(4-F-CH2Ph) | H | MAO-B | 11.7 |
| Selegiline | - | - | MAO-B | 35.6 |
Data extracted from a study on acetophenone derivatives as MAO-B inhibitors.[1]
Experimental Protocols
General Synthesis of 1-(3,4-Dialkoxyphenyl)ethanone Derivatives
This protocol describes a general method for the synthesis of benzyloxy-substituted acetophenone derivatives, which are precursors to potent MAO-B inhibitors.
Reaction Scheme:
Caption: General synthetic scheme for acetophenone derivatives.
Materials:
-
Substituted hydroxyacetophenone (e.g., 4-hydroxyacetophenone)
-
Appropriate benzyl bromide derivative
-
Potassium carbonate (K2CO3)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the substituted hydroxyacetophenone (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Add the corresponding benzyl bromide derivative (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
In Vitro Catechol-O-Methyltransferase (COMT) Inhibition Assay
This protocol outlines a representative HPLC-based assay to determine the IC50 value of a test compound for COMT inhibition.
Experimental Workflow:
Caption: Workflow for an in vitro COMT inhibition assay.
Materials:
-
Recombinant human COMT
-
S-adenosyl-L-methionine (SAM)
-
3,4-dihydroxybenzoic acid (DHBA) or other suitable catechol substrate
-
Test compound (e.g., a derivative of this compound)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Perchloric acid
-
HPLC system with a C18 column and an electrochemical or UV detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTT.
-
Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle control (DMSO alone).
-
Enzyme Addition: Add the COMT enzyme to each tube and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DHBA) and the methyl donor, SAM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein.
-
HPLC Analysis: Inject the supernatant into the HPLC system. Separate and quantify the methylated product.
-
Data Analysis: Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
Derivatives of 1-(3,4-dimethoxyphenyl)ethanone, particularly those with a catechol-like structure, can act as competitive inhibitors of COMT. This inhibition leads to an increase in the bioavailability of catecholamine neurotransmitters.
Caption: Mechanism of COMT inhibition by acetophenone derivatives.
This diagram illustrates that by inhibiting COMT, the degradation of dopamine to its inactive metabolite, 3-methoxytyramine, is reduced. This leads to an increased concentration of dopamine in the synaptic cleft, enhancing its signaling through postsynaptic receptors. This mechanism is the basis for the therapeutic use of COMT inhibitors in Parkinson's disease.
Conclusion
While specific data on this compound is not extensively available, the well-documented medicinal chemistry of its dimethoxy analogue provides a strong foundation for its potential applications. The 1-(3,4-dialkoxyphenyl)ethanone scaffold is a valuable starting point for the synthesis of novel enzyme inhibitors and CNS-active agents. The protocols and data presented here serve as a guide for researchers to explore the therapeutic potential of this and related chemical series. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its medicinal chemistry applications.
References
Application Note: 1H and 13C NMR Spectral Assignment for 1-(3,4-Diethoxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and spectral analysis for the structural elucidation of 1-(3,4-diethoxyphenyl)ethanone using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. Accurate structural confirmation and purity assessment are critical in drug development and materials science. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note presents the predicted 1H and 13C NMR spectral data for this compound and provides a standard protocol for data acquisition. The assignments are based on the analysis of chemical shifts, coupling constants, and integration values, supported by data from structurally similar compounds.
Materials and Methods
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3), to the vial.[1][2] CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.[2]
-
Dissolution: Vortex or sonicate the mixture until the sample is completely dissolved, ensuring a homogeneous solution.[1]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from entering the NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (typically 0.03-0.05% v/v).[3] However, modern spectrometers can lock onto the deuterium signal of the solvent, often making an internal standard unnecessary.[3]
-
Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints before insertion into the spectrometer.[1]
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Nuclei: 1H and 13C.
-
Solvent: Chloroform-d (CDCl3).
-
Temperature: 298 K.
-
1H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-32 (adjust to achieve adequate signal-to-noise).
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
-
13C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more (to achieve adequate signal-to-noise).
-
Relaxation Delay: 2.0 s.
-
Results and Discussion
The structure of this compound with the numbering scheme for NMR assignment is shown below.
Caption: Molecular structure of this compound with atom numbering.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to show signals corresponding to the aromatic protons, the acetyl methyl protons, and the two ethoxy groups. The aromatic region will display signals for three protons, with their chemical shifts influenced by the electron-donating ethoxy groups and the electron-withdrawing acetyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.55 | d | ~2.0 | 1H |
| H-2 | ~7.53 | dd | ~8.4, 2.0 | 1H |
| H-5 | ~6.90 | d | ~8.4 | 1H |
| O-CH2 (C12, C16) | ~4.15 | q | ~7.0 | 4H |
| CO-CH3 (C9) | ~2.55 | s | - | 3H |
| O-CH2-CH3 (C13, C17) | ~1.45 | t | ~7.0 | 6H |
The signals for the two ethoxy groups' methylene (O-CH2) and methyl (O-CH2-CH3) protons are expected to be quartets and triplets, respectively, due to spin-spin coupling.
13C NMR Spectral Data
The proton-decoupled 13C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The chemical shifts are indicative of the carbon type (aromatic, carbonyl, aliphatic).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C7) | ~197.0 |
| C4 | ~153.0 |
| C3 | ~149.0 |
| C1 | ~130.5 |
| C2 | ~123.0 |
| C5 | ~111.0 |
| C6 | ~110.0 |
| O-CH2 (C12, C16) | ~64.5 |
| CO-CH3 (C9) | ~26.5 |
| O-CH2-CH3 (C13, C17) | ~14.7 |
The carbonyl carbon (C7) is expected to have the most downfield chemical shift. The aromatic carbons attached to the oxygen atoms (C3 and C4) will also be significantly downfield.
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
This application note provides the predicted 1H and 13C NMR spectral data and a standard protocol for the analysis of this compound. The detailed spectral assignments, presented in a clear tabular format, and the outlined experimental workflow serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the routine structural characterization of this and related compounds.
References
Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-(3,4-Diethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the predicted mass spectrometry fragmentation pattern of 1-(3,4-diethoxyphenyl)ethanone, a compound of interest in pharmaceutical and chemical research. The document includes a proposed fragmentation pathway, a summary of expected quantitative data, and a comprehensive experimental protocol for acquiring mass spectrometry data. This information is critical for the structural elucidation, identification, and quantification of this compound and its metabolites in various matrices.
Predicted Mass Spectrometry Data
The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving cleavages alpha to the carbonyl group and rearrangements associated with the ethoxy substituents. The expected major fragment ions are summarized in the table below.
| m/z (predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 208 | [C12H16O3]+• | - | Molecular Ion |
| 193 | [C11H13O3]+ | •CH3 | α-cleavage: Loss of a methyl radical from the acetyl group. |
| 179 | [C10H11O3]+ | •C2H5 | Cleavage of an ethyl radical from an ethoxy group. |
| 165 | [C9H9O3]+ | •C2H5 + CH2 | Loss of an ethyl radical followed by loss of a methylene radical. |
| 151 | [C8H7O3]+ | •C2H5 + CO | Loss of an ethyl radical followed by decarbonylation. |
| 137 | [C7H5O3]+ | •C2H5 + CO + CH2 | Loss of an ethyl radical, decarbonylation, and loss of a methylene radical. |
| 43 | [C2H3O]+ | C10H13O2 | α-cleavage: Formation of the acetyl cation. |
Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for calibration and analysis.
-
Matrix Samples (if applicable): For analysis in complex matrices (e.g., plasma, urine), perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and minimize matrix effects. The final extract should be reconstituted in a solvent compatible with the GC-MS system.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
3. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a reference library or the predicted fragmentation pattern for confirmation.
-
For quantitative analysis, generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the base peak) against the concentration of the standard solutions.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways of this compound upon electron ionization.
Caption: Predicted fragmentation of this compound.
Workflow for Compound Identification
The logical workflow for identifying this compound using GC-MS is depicted below.
Caption: Workflow for GC-MS based identification.
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 1-(3,4-Diethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3,4-Diethoxyphenyl)ethanone. Due to a lack of published specific methods for this analyte, this protocol has been adapted from established methods for the structurally similar compound, 1-(3,4-dimethoxyphenyl)ethanone.[1] This application note provides a comprehensive framework for the separation and analysis of this compound, which is a key intermediate in the synthesis of various pharmaceutical compounds. The described method utilizes reverse-phase chromatography with UV detection, a robust and widely accessible technique in analytical laboratories.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its quantification is essential. This document presents a detailed protocol for an HPLC method suitable for this purpose.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
-
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters are based on methods for the analogous compound 1-(3,4-dimethoxyphenyl)ethanone and may require optimization.[1]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (To be confirmed by UV scan) |
Preparation of Solutions
Mobile Phase Preparation (Isocratic Example): To prepare a 60:40 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid mobile phase:
-
Measure 600 mL of HPLC-grade acetonitrile.
-
Measure 400 mL of HPLC-grade water.
-
Add 1.0 mL of concentrated phosphoric acid to the water.
-
Combine the acetonitrile and acidified water.
-
Mix thoroughly and degas before use.
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in the mobile phase in a 100 mL volumetric flask.
-
Sonicate if necessary to ensure complete dissolution.
-
This will result in a stock solution of approximately 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
Sample Preparation: The sample preparation will depend on the matrix. For a pure substance, a similar dilution as the standard preparation can be followed. For formulated products, extraction and filtration steps may be necessary.
Method Validation (Proposed)
For regulatory submissions and quality control, the method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data obtained during method development and validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol and a hypothetical signaling pathway where a derivative of this compound might be investigated.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Hypothetical signaling pathway involving a drug derivative.
Conclusion
This application note provides a starting point for the development of a robust HPLC method for the quantitative analysis of this compound. The proposed method is based on established chromatographic principles and data from a closely related compound. It is crucial to perform method optimization and validation to ensure the accuracy, precision, and reliability of the results for its intended purpose in research, development, and quality control.
References
Application Notes and Protocols for the Derivatization of 1-(3,4-Diethoxyphenyl)ethanone for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Diethoxyphenyl)ethanone is a versatile ketone that serves as a valuable starting material for the synthesis of a variety of derivatives with potential biological activities. The diethoxyphenyl moiety is of particular interest in medicinal chemistry, and its modification can lead to the development of novel therapeutic agents. This document provides detailed application notes and protocols for the derivatization of this compound, with a focus on the synthesis of chalcones and their subsequent evaluation in common biological assays. Chalcones, characterized by an α,β-unsaturated ketone system, are a well-known class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5]
Derivatization of this compound: Synthesis of Chalcones
The most common method for the derivatization of acetophenones into chalcones is the Claisen-Schmidt condensation.[6][7][8] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.
General Synthetic Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40-60%)[6][8]
-
Hydrochloric acid (HCl), 10% solution
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
With continuous stirring, slowly add the aqueous NaOH or KOH solution dropwise to the mixture.
-
Allow the reaction mixture to stir at room temperature for a specified period (typically ranging from a few hours to overnight, e.g., 14-16 hours).[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding 10% HCl until the chalcone precipitates out.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
-
Dry the purified product and determine its melting point and characterize it using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry).
Biological Assays for Chalcone Derivatives
The synthesized chalcone derivatives can be screened for various biological activities. Below are protocols for common in vitro assays.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chalcone derivatives (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[10][11]
Materials:
-
DPPH solution in methanol
-
Chalcone derivatives (dissolved in methanol or DMSO)
-
Methanol
-
96-well plates
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare various concentrations of the chalcone derivatives in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to the DPPH solution. A typical ratio is 20 µL of the sample to 180 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at ~517 nm. A blank containing only methanol and a control containing the DPPH solution and methanol (without the sample) should also be measured.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[12]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Chalcone derivatives (dissolved in DMSO)
-
Griess Reagent (for nitrite determination)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach about 80% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include a control group with cells and LPS only, and a blank group with cells only.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at ~540 nm.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Data Presentation
The quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.
Table 1: Illustrative Cytotoxicity of Chalcone Derivatives on MCF-7 Breast Cancer Cells (48h Incubation)
| Compound ID | R-group on Aldehyde | IC50 (µM) ± SD |
| CD-01 | 4-Hydroxy | 15.2 ± 1.8 |
| CD-02 | 4-Methoxy | 8.5 ± 0.9 |
| CD-03 | 3,4-Dimethoxy | 5.1 ± 0.6 |
| CD-04 | 4-Chloro | 12.7 ± 1.3 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 |
Table 2: Illustrative Antioxidant Activity of Chalcone Derivatives (DPPH Assay)
| Compound ID | R-group on Aldehyde | IC50 (µg/mL) ± SD |
| CD-01 | 4-Hydroxy | 25.4 ± 2.1 |
| CD-02 | 4-Methoxy | 48.9 ± 3.5 |
| CD-03 | 3,4-Dimethoxy | 35.7 ± 2.9 |
| Ascorbic Acid | (Positive Control) | 8.2 ± 0.7 |
Table 3: Illustrative Anti-inflammatory Activity of Chalcone Derivatives (NO Inhibition in LPS-stimulated RAW 264.7 cells)
| Compound ID | R-group on Aldehyde | % Inhibition at 20 µM |
| CD-01 | 4-Hydroxy | 65.3 ± 4.2 |
| CD-02 | 4-Methoxy | 58.1 ± 3.7 |
| CD-03 | 3,4-Dimethoxy | 72.5 ± 5.1 |
| Dexamethasone | (Positive Control) | 85.2 ± 6.3 |
Mandatory Visualization
Caption: Experimental workflow for derivatization and biological evaluation.
Caption: Potential mechanism of anti-inflammatory action of chalcones.
References
- 1. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. scialert.net [scialert.net]
- 9. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Catechol-O-Methyltransferase (COMT) Inhibitors Utilizing 1-(3,4-Diethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine, norepinephrine, and epinephrine.[1][2] By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate, COMT plays a pivotal role in the regulation of catecholamine levels in the brain and peripheral tissues.[2][3] Inhibition of COMT has emerged as a key therapeutic strategy, particularly in the treatment of Parkinson's disease, where it can prevent the peripheral degradation of levodopa, thereby increasing its bioavailability to the brain.[4][5]
Nitrocatechol derivatives represent a prominent class of COMT inhibitors, with compounds like tolcapone and entacapone being clinically approved.[4] The synthesis of novel COMT inhibitors with improved efficacy, selectivity, and safety profiles is an active area of research. This document provides detailed application notes and protocols for the synthesis of potent nitrocatechol-based COMT inhibitors, using 1-(3,4-diethoxyphenyl)ethanone as a key starting material. The diethoxy-protected catechol moiety allows for regioselective modifications of the aromatic ring before the final deprotection to the active catechol.
Signaling Pathway of COMT and Mechanism of Inhibition
COMT-mediated methylation is a major pathway for the inactivation of catecholamines. The enzyme exists in two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT).[2] The catalytic mechanism involves the binding of SAM, followed by the catechol substrate and a magnesium ion (Mg2+), which is essential for the enzymatic activity. The methyl group from SAM is then transferred to one of the hydroxyl groups of the catechol, forming a methylated product and S-adenosyl-L-homocysteine.
Nitrocatechol-based inhibitors act as competitive inhibitors of COMT.[4] They bind to the active site of the enzyme, mimicking the endogenous catechol substrates. The electron-withdrawing nitro group on the catechol ring is a key feature that enhances the binding affinity to the enzyme but hinders the methylation reaction, effectively blocking the enzyme's catalytic activity.[4]
Caption: Mechanism of COMT inhibition by a nitrocatechol derivative.
Synthetic Workflow for COMT Inhibitors from this compound
The following workflow outlines a general strategy for the synthesis of nitrocatechol-based COMT inhibitors starting from this compound. This multi-step synthesis involves nitration of the aromatic ring, followed by functionalization at the alpha-carbon of the ethanone moiety, and concluding with the deprotection of the ethyl groups to yield the final active catechol.
Caption: General synthetic workflow for COMT inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-Diethoxy-5-nitrophenyl)ethanone (Intermediate C)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add a mixture of fuming nitric acid (1.1 eq) and glacial acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Bromo-1-(3,4-diethoxy-5-nitrophenyl)ethanone (Intermediate E)
-
Reaction Setup: Dissolve 1-(3,4-diethoxy-5-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux: Reflux the reaction mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be used in the next step without further purification or can be purified by crystallization.
Protocol 3: Synthesis of the Final Nitrocatechol COMT Inhibitor (Compound I)
-
Reaction Setup: Dissolve the functionalized intermediate (e.g., Intermediate G) (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
De-ethylation: Add a solution of boron tribromide (BBr3) (2.5 eq) in DCM dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extraction: Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the final compound by column chromatography or recrystallization.
Data Presentation
The following table summarizes the in vitro inhibitory activity of various nitrocatechol derivatives against COMT.
| Compound | Structure | IC50 (nM) | Reference |
| Entacapone | 3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide | 0.23 µM | [6] |
| Tolcapone | (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone | - | [4] |
| Nebicapone | 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone | Potent | [1] |
| Nitrocatechol Pyrazoline Derivative (24a) | - | 0.048 µM | [6] |
| Indanone Derivative (61a) | - | 0.16 µM | [6] |
| Tetralone Derivative (60a) | - | 0.24 µM | [6] |
Conclusion
The synthetic pathway starting from this compound provides a versatile route to novel nitrocatechol-based COMT inhibitors. The provided protocols offer a foundational methodology for the synthesis and subsequent biological evaluation of these compounds. Further optimization of the reaction conditions and structural modifications of the lead compounds can lead to the discovery of next-generation COMT inhibitors with enhanced therapeutic potential for the treatment of neurological disorders.
References
- 1. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reactions of 1-(3,4-Diethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of several key chemical transformations of 1-(3,4-diethoxyphenyl)ethanone, a versatile intermediate in organic synthesis. The protocols described herein are based on established methodologies for analogous acetophenone derivatives and are intended to serve as a foundational guide for the synthesis of various downstream products. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Reduction of the Carbonyl Group
The reduction of the ketone functionality in this compound to the corresponding secondary alcohol, 1-(3,4-diethoxyphenyl)ethanol, is a fundamental transformation. This alcohol can serve as a precursor for further synthetic modifications. Two primary methods for this reduction are presented: sodium borohydride reduction and catalytic transfer hydrogenation.
Quantitative Data for Reduction Reactions
| Reaction | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 to Room Temp | 15-30 min | >90 (typical) | Based on protocols for acetophenone.[1][2] |
| Catalytic Hydrogenation | Raney Nickel, H₂ | Protic Solvent (e.g., aqueous medium) | 50-100 | - | High (not specified) | Based on the reduction of 1-(3,4-dimethoxyphenyl)ethanone.[3] |
Experimental Protocols
Protocol 1.1: Sodium Borohydride Reduction of this compound
This protocol describes the reduction of the ketone to the corresponding alcohol using sodium borohydride in an alcoholic solvent.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 10 mL of methanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add 0.2 g of sodium borohydride to the cooled solution in portions.
-
After the addition is complete, continue stirring in the ice bath for 15 minutes, then allow the reaction to warm to room temperature and stir for an additional 15 minutes.
-
Quench the reaction by the slow addition of 10 mL of deionized water.
-
Heat the mixture to boiling to decompose any remaining sodium borohydride, then cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-(3,4-diethoxyphenyl)ethanol.
-
The product can be further purified by column chromatography if necessary.
Protocol 1.2: Catalytic Hydrogenation of this compound
This protocol is adapted from the catalytic hydrogenation of the analogous 1-(3,4-dimethoxyphenyl)ethanone.[3]
Materials:
-
This compound
-
Raney Nickel (catalyst)
-
A protic solvent (e.g., ethanol or aqueous medium)
-
Hydrogen gas source
-
High-pressure hydrogenation apparatus
Procedure:
-
In a high-pressure reaction vessel, combine this compound and the chosen protic solvent.
-
Add a catalytic amount of Raney Nickel.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to a temperature between 50-100 °C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or TLC analysis.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Remove the solvent under reduced pressure to obtain the crude 1-(3,4-diethoxyphenyl)ethanol.
-
Further purification can be achieved by distillation or column chromatography.
Oxidation to a Carboxylic Acid
The oxidation of the acetyl group of this compound yields 3,4-diethoxybenzoic acid, a valuable building block in medicinal chemistry. A common and effective method for this transformation is oxidation with potassium permanganate.
Quantitative Data for Oxidation Reaction
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Potassium Permanganate (KMnO₄) | Aqueous Acetic Acid | 30-50 | - | High (not specified) | Based on studies of acetophenone oxidation. The product is the corresponding benzoic acid. |
Experimental Protocol
Protocol 2.1: Oxidation of this compound with Potassium Permanganate
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetic acid
-
Deionized water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a 50% aqueous acetic acid solution.
-
Slowly add a stoichiometric amount of potassium permanganate to the solution with stirring.
-
Gently heat the reaction mixture to 40-50 °C. The purple color of the permanganate will disappear as the reaction proceeds, and a brown precipitate of manganese dioxide will form.
-
After the reaction is complete (as indicated by the disappearance of the purple color), cool the mixture to room temperature.
-
Add a saturated solution of sodium bisulfite to quench any excess permanganate and dissolve the manganese dioxide.
-
Acidify the solution with hydrochloric acid to precipitate the 3,4-diethoxybenzoic acid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3,4-diethoxybenzoic acid.
α-Halogenation
The α-position of the ketone in this compound can be halogenated, typically brominated, to produce 2-bromo-1-(3,4-diethoxyphenyl)ethanone. This α-haloketone is a versatile intermediate for the synthesis of various heterocyclic compounds and other functionalized molecules.
Quantitative Data for α-Bromination Reaction
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Benzyltrimethylammonium tribromide | Dichloromethane/Methanol | Room Temp | 16 | 83 | Based on the bromination of 1-(3,4-dimethoxyphenyl)ethanone.[4] |
| Bromine (Br₂) | Chloroform | Room Temp | - | 84 | Based on the bromination of acetoveratrone (1-(3,4-dimethoxyphenyl)ethanone).[5] |
Experimental Protocol
Protocol 3.1: α-Bromination of this compound
This protocol is adapted from the bromination of the analogous dimethoxy compound.[4]
Materials:
-
This compound
-
Benzyltrimethylammonium tribromide
-
Dichloromethane (DCM)
-
Methanol
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in a mixture of 6 mL of dichloromethane and 3 mL of methanol.
-
To this stirred solution, add a stoichiometric equivalent of benzyltrimethylammonium tribromide.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, dilute the mixture with 80 mL of dichloromethane and wash with 40 mL of water.
-
Separate the organic layer, and extract the aqueous layer twice with 80 mL of dichloromethane.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude 2-bromo-1-(3,4-diethoxyphenyl)ethanone.
-
The product can be purified by recrystallization.
Condensation Reactions
The α-hydrogens of this compound are acidic and can be removed by a base to form an enolate, which can then participate in condensation reactions with aldehydes or ketones. The Claisen-Schmidt condensation, a crossed aldol condensation, is a classic example.
Quantitative Data for Claisen-Schmidt Condensation
| Aldehyde | Base | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Benzaldehyde | NaOH | Ethanol | Room Temp | 20 min | High (not specified) | General protocol for acetophenone.[6] |
Experimental Protocol
Protocol 4.1: Claisen-Schmidt Condensation with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
95% Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Test tube or small flask
-
Stirring rod
-
Ice bath
-
Beaker
-
Pipette
-
Hirsch funnel for vacuum filtration
Procedure:
-
In a test tube, combine 1 equivalent of this compound and 1 equivalent of benzaldehyde.
-
Add a minimal amount of 95% ethanol to dissolve the reactants.
-
Add 1 mL of 10% NaOH solution and stir the mixture until a precipitate begins to form.
-
Allow the mixture to stand at room temperature for 20 minutes with occasional stirring.
-
Cool the mixture in an ice bath for 5-10 minutes to complete the precipitation.
-
Transfer the contents to a beaker and remove the supernatant liquid with a pipette.
-
Wash the crude product with two portions of ice-cold water.
-
Collect the solid product by vacuum filtration on a Hirsch funnel.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique transformation that converts aryl alkyl ketones into the corresponding ω-arylalkanamides or thioamides. This reaction involves a rearrangement where the carbonyl group migrates to the terminal carbon of the alkyl chain.
Quantitative Data for Willgerodt-Kindler Reaction
| Reagents | Conditions | Product Type | Yield (%) | Notes |
| Sulfur, Morpholine | Microwave irradiation | Thioamide | 55-81 | General conditions for various acetophenones.[7] |
| Sulfur, Morpholine | 100 °C, 24 h | Thioamide | 76 | For acetophenone. |
Experimental Protocol
Protocol 5.1: Willgerodt-Kindler Reaction of this compound
Materials:
-
This compound
-
Elemental sulfur (S₈)
-
Morpholine
-
Microwave reactor or oil bath
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, combine this compound, elemental sulfur, and morpholine. A typical molar ratio is 1:2:3 (ketone:sulfur:morpholine).[7]
-
Microwave Method: Irradiate the mixture in a microwave reactor at a suitable power and temperature for a short duration (e.g., a few minutes).
-
Conventional Heating: Alternatively, heat the mixture in an oil bath at a specified temperature (e.g., 100-130 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
The crude thioamide product can be purified by column chromatography on silica gel.
-
For the corresponding amide, the thioamide can be hydrolyzed using aqueous acid or base.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. webassign.net [webassign.net]
- 3. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 4. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
- 5. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Diethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the synthesis of 1-(3,4-Diethoxyphenyl)ethanone, a key intermediate in pharmaceutical development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the Friedel-Crafts acylation of 1,2-diethoxybenzene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or Insufficient Lewis Acid Catalyst (e.g., AlCl₃): Aluminum chloride is highly hygroscopic and loses activity upon exposure to moisture. | - Use a fresh, unopened container of anhydrous aluminum chloride. - Ensure all glassware is oven-dried or flame-dried before use. - Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.[1] |
| 2. Presence of Moisture: Water will react with and deactivate the Lewis acid catalyst and can also hydrolyze the acylating agent. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures. | - For the acylation of activated rings like 1,2-diethoxybenzene, cooling the initial reaction mixture (e.g., to 0°C) is often recommended to control the exothermic reaction.[2] - The reaction can then be allowed to proceed at room temperature or with gentle heating.[3] | |
| Formation of Multiple Products (Isomers) | 1. Incorrect Regioselectivity: While the ethoxy groups are ortho-, para-directing, some ortho-acylation may occur. | - The primary product of Friedel-Crafts acylation on 1,2-diethoxybenzene is expected to be the 4-substituted product due to steric hindrance at the ortho positions.[4] - Lowering the reaction temperature may improve selectivity for the para-isomer. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation During Workup: The presence of the Lewis acid-ketone complex can lead to emulsions when quenching with water. | - Quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2] |
| 2. Co-eluting Impurities: Unreacted starting material or isomeric byproducts may be difficult to separate by column chromatography. | - If distillation is feasible, it can be used to separate the product from less volatile impurities. - For chromatography, a careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial.[2] | |
| Product Decomposition | 1. Harsh Workup Conditions: The ether functional groups can be sensitive to strong acids at elevated temperatures. | - Avoid prolonged exposure to strong acids during the workup. - Neutralize the reaction mixture promptly after quenching. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Friedel-Crafts acylation of 1,2-diethoxybenzene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
Q2: Why is a stoichiometric amount of Lewis acid required for Friedel-Crafts acylation?
A stoichiometric amount of the Lewis acid is necessary because both the acylating agent and the resulting ketone product form stable complexes with the catalyst. This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least one equivalent of the catalyst per equivalent of the acylating agent is required.
Q3: What are some "greener" or alternative catalysts to aluminum chloride?
Several solid acid catalysts and other Lewis acids are being explored as more environmentally friendly alternatives to AlCl₃. These include certain zeolites, ion-exchange resins like Amberlyst-15, and metal triflates (e.g., bismuth triflate).[5] These catalysts can sometimes be recycled and may lead to cleaner reactions with easier workups.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (1,2-diethoxybenzene) on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
Q5: What are the expected regioisomers in the acylation of 1,2-diethoxybenzene?
The two ethoxy groups are ortho-, para-directing. Therefore, the incoming acyl group will be directed to positions 3, 4, or 5. Due to steric hindrance from the adjacent ethoxy group, substitution at position 4 is the major expected product, leading to this compound.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,2-Diethoxybenzene with Acetyl Chloride
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
1,2-Diethoxybenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube or an inert gas inlet. Ensure all glassware is thoroughly dry.
-
Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) to the cooled suspension with vigorous stirring.
-
Addition of Substrate: In the dropping funnel, prepare a solution of 1,2-diethoxybenzene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., reflux) may be applied.[3]
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2]
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]
-
Data Presentation
The following table summarizes expected outcomes based on typical Friedel-Crafts acylation reactions of activated aromatic compounds. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | 1,2-Diethoxybenzene |
| Acylating Agent | Acetyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0°C to reflux |
| Typical Reaction Time | 1-4 hours |
| Expected Yield | 70-90% (unoptimized) |
Visualizations
Signaling Pathway: Friedel-Crafts Acylation Mechanism
References
Purification of crude 1-(3,4-Diethoxyphenyl)ethanone by column chromatography
Welcome to the technical support center for the column chromatography purification of 1-(3,4-Diethoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common issues encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate initial solvent system for the purification of this compound?
A1: The best practice is to first determine an optimal solvent system using Thin Layer Chromatography (TLC).[1][2] Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate. For a moderately polar compound like this compound, a good starting point is a mixture of Hexane and Ethyl Acetate.[3][4] The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound, which allows for effective separation on the column.[2]
Q2: My compound is not moving from the top of the column. What's wrong?
A2: This indicates that the mobile phase (eluent) is not polar enough to displace the compound from the polar silica gel stationary phase.[5][6] this compound has polar ether and ketone functional groups that can interact strongly with the silanol groups on the silica surface. To resolve this, you must increase the polarity of your eluent. For example, if you are using a 9:1 hexane/ethyl acetate mixture, try switching to a 7:3 or 1:1 mixture.[5]
Q3: The separation between my desired product and an impurity is very poor, although they separate well on the TLC plate. What can I do?
A3: Poor resolution on the column despite good TLC separation can stem from several issues. First, ensure you have not overloaded the column with the crude sample, which leads to broad, overlapping bands.[5] A general rule is to load 1g of crude material for every 20-100g of silica gel. Another common cause is running the column too quickly; slower flow rates often improve resolution.[7] Finally, the issue could be compound degradation on the silica gel itself. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[6][8]
Q4: My compound is eluting as a long "tail" or "streak" instead of a tight band. How can I fix this?
A4: Tailing is often a sign of strong, non-ideal interactions between the compound and the stationary phase, or overloading the column. If the compound is acidic or basic, it can interact with the slightly acidic silica gel.[5] While this compound is neutral, highly polar impurities could cause this effect. Another solution is to switch to a different solvent system. Sometimes, using a three-component system (e.g., adding a small amount of methanol to a dichloromethane/hexane mixture) can improve peak shape.[5] When the compound begins to elute, you can also try slightly increasing the polarity of the eluent to push the trailing end off the column more quickly.[8]
Q5: The crude sample is not dissolving well in the eluent. How should I load it onto the column?
A5: If your crude this compound has poor solubility in the chosen eluent (e.g., a high hexane content mixture), you should use a "dry loading" technique.[9] Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (like dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[9]
Troubleshooting Guide
This guide addresses specific problems in a structured format to help you diagnose and solve issues during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Won't Elute | Eluent polarity is too low. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. For highly retained compounds, switch to a more polar system like dichloromethane/methanol.[3][5] |
| Poor Separation / Co-elution | 1. Incorrect solvent system. 2. Column overloading. 3. Column packed improperly (channeling). 4. Flow rate is too high. | 1. Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between the product and impurities.[1] 2. Reduce the amount of crude material loaded. 3. Ensure the column is packed evenly without air bubbles or cracks.[7] 4. Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.[7] |
| Product Degradation on Column | The compound is unstable on acidic silica gel. | Perform a 2D TLC test to confirm stability.[6][8] If unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (by adding ~1% triethylamine to the eluent).[6][8] |
| Cracked or Bubbled Silica Bed | The column ran dry or heat was generated by mixing solvents in the column. | Always keep the solvent level above the silica bed.[9] Pre-mix your eluent thoroughly before adding it to the column to avoid temperature changes. A cracked column requires repacking. |
| Irregular/Tailing Bands | 1. Sample was loaded in a solvent that was too polar. 2. Insoluble impurities are present. 3. Column overloading. | 1. Dissolve and load the sample in the least polar solvent possible, ideally the eluent itself. If not possible, use the dry loading method.[6][9] 2. Pre-filter the crude sample solution before loading. 3. Decrease the sample load. |
Experimental Data & Protocols
Table 1: TLC Solvent System Optimization
The following table provides example Rf values for this compound and a common non-polar impurity on silica gel TLC plates. The optimal system for column chromatography should give an Rf of ~0.3 for the product.
| Solvent System (Hexane:Ethyl Acetate) | Product Rf | Impurity Rf | Separation (ΔRf) | Recommendation |
| 9:1 | 0.15 | 0.45 | 0.30 | Too slow; increase polarity. |
| 4:1 | 0.30 | 0.65 | 0.35 | Optimal for Column |
| 2:1 | 0.55 | 0.80 | 0.25 | Too fast; decrease polarity. |
| 1:1 | 0.75 | 0.90 | 0.15 | Too fast; poor separation. |
Detailed Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., for 1g of crude material, a 40mm diameter column is suitable).
-
Place a small plug of cotton or glass wool at the bottom of the column.[10] Add a thin layer (~0.5 cm) of sand.
-
Prepare a slurry of silica gel (e.g., 40g for 1g of crude) in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:1).
-
Pour the slurry into the column and use gentle air pressure or tapping to pack the bed evenly, ensuring no air bubbles are trapped.[10]
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Load Method):
-
Dissolve the crude this compound (~1g) in a minimal volume of dichloromethane (~5-10 mL).
-
Add ~2-3g of silica gel to the flask and remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9]
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
Gently add a protective layer of sand (~0.5 cm) on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent (Hexane:EtOAc 9:1) to the column.
-
Apply gentle pressure using a pump or inert gas to achieve a steady flow rate (e.g., ~5 cm/min drop in solvent level).[11]
-
Begin collecting fractions in test tubes or vials.
-
As elution progresses, gradually increase the polarity of the eluent (gradient elution) based on TLC analysis of the fractions (e.g., move from 9:1 to 4:1 to 2:1 Hexane:EtOAc). This helps elute the desired product faster after less polar impurities have been removed.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate alongside a reference spot of the crude material.
-
Develop the TLC plate in an appropriate solvent system (e.g., Hexane:EtOAc 4:1).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor separation during column chromatography.
Caption: A step-by-step workflow for diagnosing poor separation results.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Common side products in the synthesis of 1-(3,4-Diethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1-(3,4-diethoxyphenyl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. | 1. Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst because the product can form a complex with it. | 2. Use at least one equivalent of the Lewis acid catalyst for each equivalent of the acylating agent. | |
| 3. Deactivated Aromatic Ring: While the diethoxybenzene ring is activated, impurities with strongly electron-withdrawing groups can hinder the reaction. | 3. Ensure the purity of the starting 1,2-diethoxybenzene. | |
| 4. Low Reaction Temperature: The activation energy for the reaction may not be reached. | 4. Consider gradually increasing the reaction temperature while monitoring the reaction progress by TLC. | |
| Formation of a Major Side Product | 1. Formation of Regioisomer: The primary side product is the isomeric 1-(2,3-diethoxyphenyl)ethanone due to acylation at the alternative ortho position. The ethoxy groups direct ortho- and para-acylation. | 1. Optimize reaction conditions to favor the desired 3,4-isomer. This can sometimes be achieved by adjusting the temperature or the choice of Lewis acid. Purification by column chromatography or recrystallization is necessary to separate the isomers. |
| 2. Cleavage of Ether Groups: Harsh reaction conditions (e.g., high temperatures, excess strong Lewis acid) can lead to the cleavage of the ethyl ether bonds, resulting in hydroxylated and partially ethylated byproducts. | 2. Use the mildest effective reaction conditions. Avoid excessive heating and use the minimum necessary amount of Lewis acid. | |
| Product is a Dark Oil or Tarry Substance | 1. Side Reactions and Polymerization: Overheating or prolonged reaction times can lead to complex side reactions and the formation of polymeric materials. | 1. Maintain careful temperature control throughout the reaction. Monitor the reaction progress and quench it once the starting material is consumed to avoid over-reaction. |
| 2. Incomplete Quenching: Residual Lewis acid can promote degradation of the product during workup. | 2. Ensure the reaction is thoroughly quenched by slowly adding it to ice-cold dilute acid (e.g., HCl). | |
| Difficulty in Product Purification | 1. Similar Polarity of Isomers: The desired product and the 1-(2,3-diethoxyphenyl)ethanone isomer may have very similar polarities, making separation by column chromatography challenging. | 1. Use a long chromatography column and a solvent system with a shallow polarity gradient to improve separation. Multiple chromatographic runs may be necessary. Recrystallization from a suitable solvent system could also be effective. |
| 2. Oily Product: The product may not crystallize easily. | 2. Attempt purification by vacuum distillation if the product is thermally stable. Seeding the oil with a previously obtained crystal can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound via Friedel-Crafts acylation of 1,2-diethoxybenzene?
A1: The most common side product is the regioisomer, 1-(2,3-diethoxyphenyl)ethanone . The two ethoxy groups on the benzene ring are ortho-, para-directing. Acylation can therefore occur at either of the two non-equivalent positions ortho to an ethoxy group, leading to a mixture of the 3,4- and 2,3-substituted products.
Q2: How can I minimize the formation of the 1-(2,3-diethoxyphenyl)ethanone isomer?
A2: While completely eliminating the formation of the regioisomer is challenging, its proportion can sometimes be influenced by the reaction conditions. Factors such as the choice of Lewis acid, solvent, and reaction temperature can affect the regioselectivity. A systematic optimization of these parameters may be required to maximize the yield of the desired this compound.
Q3: Can polyacylation occur in this reaction?
A3: Polyacylation is generally less of a concern in Friedel-Crafts acylation compared to polyalkylation.[1] The acetyl group introduced onto the aromatic ring is deactivating, which makes a second acylation reaction on the same ring less favorable. However, under forcing conditions or with a large excess of the acylating agent, di-acylated products are a possibility.
Q4: What are the best analytical techniques to identify and quantify the main product and the isomeric side product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to separate and identify the this compound and 1-(2,3-diethoxyphenyl)ethanone isomers in the crude reaction mixture.[2] The mass spectra of the isomers will be very similar, but their different retention times on the GC column will allow for their distinction and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is also crucial for the structural elucidation and differentiation of the isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons and carbons.
Q5: What should I do if my product mixture shows evidence of de-ethylation?
A5: The presence of hydroxylated byproducts indicates that the reaction conditions were too harsh, leading to the cleavage of the ether linkages. To avoid this, it is recommended to use milder Lewis acids if possible, lower the reaction temperature, and use a stoichiometric amount of the catalyst rather than a large excess.
Experimental Protocol: Friedel-Crafts Acylation of 1,2-Diethoxybenzene
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
1,2-Diethoxybenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent (e.g., nitrobenzene)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. In a separate flask, dissolve 1,2-diethoxybenzene (1 equivalent) in anhydrous dichloromethane. Add this solution to the stirred AlCl₃ suspension.
-
Acylation: Add acetyl chloride (1.0 to 1.1 equivalents) dropwise to the reaction mixture via a dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound from the isomeric side product and other impurities.
Logic of Side Product Formation
The following diagram illustrates the pathways leading to the desired product and the primary side product in the Friedel-Crafts acylation of 1,2-diethoxybenzene.
Caption: Formation of the desired product and potential side products.
References
Optimizing reaction conditions for the acylation of 1,2-diethoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the acylation of 1,2-diethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of 1,2-diethoxybenzene is resulting in a low or no yield. What are the common causes?
A1: Low or no yield in this reaction can stem from several factors, primarily related to the catalyst, reagents, and reaction conditions. The most common issues include:
-
Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst.[1] It is critical to maintain strictly anhydrous (dry) conditions.
-
Insufficient Catalyst: The ketone product formed during the reaction can form a stable complex with the Lewis acid catalyst.[1] This effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (1.0 equivalent) or even a slight excess of the catalyst relative to the acylating agent is often required for the reaction to proceed to completion.
-
Poor Reagent Quality: The purity of 1,2-diethoxybenzene and the acylating agent (e.g., acetyl chloride, acetic anhydride) is crucial. Impurities can lead to side reactions and the formation of byproducts, consuming reagents and lowering the yield of the desired product.[2]
-
Inadequate Reaction Temperature: While the initial mixing is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, subsequent heating may be necessary to drive the reaction to completion, especially if a less reactive acylating agent is used.
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?
A2: The two electron-donating ethoxy groups on 1,2-diethoxybenzene strongly activate the ring for electrophilic substitution and direct incoming groups to the ortho and para positions. This can lead to a mixture of isomers, primarily 3,4-diethoxyacetophenone and 4,5-diethoxyacetophenone.
-
Solvent Choice: The polarity of the solvent can significantly influence the ratio of isomers. For instance, in the acylation of similar substrates like naphthalene, non-polar solvents (e.g., CH₂Cl₂, CS₂) and polar solvents (e.g., nitrobenzene) can favor different isomers.[3] Experimenting with different solvents is a key optimization step.
-
Choice of Catalyst: Different Lewis acids can lead to different product distributions. While AlCl₃ is common, other catalysts like iron(III) chloride (FeCl₃), bismuth triflate (Bi(OTf)₃), or solid acid catalysts like H-Beta zeolite can offer different selectivity.[4]
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the product distribution. Running the reaction at lower temperatures may favor the kinetically preferred product.
Q3: My reaction mixture is turning into a dark, tarry material. What is causing this and how can it be prevented?
A3: The formation of dark, insoluble tar is often a result of polymerization or decomposition of the starting material or product under the harsh acidic conditions of the reaction. 1,2-diethoxybenzene is highly activated and can be susceptible to side reactions. To mitigate this:
-
Control the Temperature: Maintain a low temperature (0-5 °C) during the addition of the Lewis acid and the acylating agent to manage the initial exothermic reaction.
-
Order of Addition: The standard procedure involves adding the Lewis acid to the solvent, followed by the acylating agent, and finally the dropwise addition of the 1,2-diethoxybenzene substrate. This ensures that the highly reactive acylium ion is formed and ready to react as the substrate is introduced.
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the strong acid.
Q4: Can I use other acylating agents besides acyl chlorides?
A4: Yes, acid anhydrides (e.g., acetic anhydride) are commonly used and can be a good alternative to acyl chlorides. They are generally less reactive than acyl chlorides, which can sometimes be advantageous in controlling the reaction with a highly activated substrate like 1,2-diethoxybenzene. Carboxylic acids can also be used, but this typically requires stronger catalysts or higher temperatures.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents, solvent, or glassware.2. Inactive or insufficient Lewis acid catalyst.3. Reaction temperature is too low. | 1. Flame-dry all glassware. Use anhydrous solvents and fresh, high-purity reagents.2. Use a fresh bottle of catalyst (e.g., AlCl₃). Ensure at least a stoichiometric amount is used.[1]3. After initial addition at low temperature, allow the reaction to warm to room temperature or apply gentle heat. |
| Formation of Multiple Isomers | 1. The substrate is highly activated, leading to low regioselectivity.2. The solvent is influencing the product ratio. | 1. Screen different Lewis acid catalysts (e.g., FeCl₃, SnCl₄, solid acids like zeolites).[5]2. Test a range of solvents from non-polar (e.g., dichloromethane, carbon disulfide) to polar (e.g., nitrobenzene).[3] |
| Dark Tarry Mixture | 1. Reaction is too exothermic.2. Product or starting material is decomposing. | 1. Maintain low temperature (0-5 °C) during reagent addition.2. Ensure the dropwise addition of the substrate to the pre-formed catalyst-acylating agent complex.3. Monitor reaction by TLC and work up promptly upon completion. |
| Difficult Product Purification | 1. Presence of unreacted starting materials.2. Formation of close-running isomers. | 1. Ensure the reaction goes to completion. Use a slight excess of the acylating agent and catalyst.2. Optimize reaction conditions for better selectivity. Use high-resolution column chromatography for separation. |
Data Presentation
Table 1: Effect of Catalyst on the Acylation of Activated Aromatic Ethers. (Data based on analogous reactions with anisole or dimethoxybenzenes)
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ (stoichiometric) | Acetyl Chloride | Nitrobenzene | 60-70 | Typically High | [6] |
| In(OTs)₃ (10 mol%) | Acetic Anhydride | Nitromethane | Reflux | Quantitative | [7] |
| Cu(OTf)₂ (10 mol%) | Benzoyl Chloride | [bmim][BF₄] | Room Temp. | Quantitative | |
| H-Beta Zeolite | Acetic Anhydride | 1,2-Dichlorobenzene | 120 | 75-80 | |
| Iron(III) Chloride | Acetic Anhydride | Ionic Liquid | 60 | Good to Excellent | [4] |
Experimental Protocols
Protocol: General Procedure for the Acylation of 1,2-Diethoxybenzene with Acetyl Chloride
This protocol describes a general method for the Friedel-Crafts acylation of 1,2-diethoxybenzene to synthesize 4-acetyl-1,2-diethoxybenzene (3,4-diethoxyacetophenone).
Materials:
-
1,2-Diethoxybenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or other suitable extraction solvent
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) and cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred solvent.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C.[8]
-
Substrate Addition: In the dropping funnel, prepare a solution of 1,2-diethoxybenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC. If the reaction is sluggish, it can be gently heated to reflux for several hours until the starting material is consumed.[8]
-
Work-up: Cool the reaction mixture back to 0 °C. Very carefully and slowly, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complexes.[6][8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure acylated product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdp-innovation.com [cdp-innovation.com]
- 8. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of 1-(3,4-Diethoxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3,4-Diethoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most common and industrially viable method for synthesizing this compound is through the Friedel-Crafts acylation of 1,2-diethoxybenzene. This electrophilic aromatic substitution reaction involves reacting 1,2-diethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this synthesis?
A2: Scaling up this synthesis presents several challenges, including:
-
Catalyst Activity and Stoichiometry: The Lewis acid catalyst, typically AlCl₃, is highly sensitive to moisture and can be deactivated.[3] In many cases, a stoichiometric amount of the catalyst is required because the product ketone can form a complex with it.[3]
-
Reaction Control and Exothermicity: Friedel-Crafts acylations can be highly exothermic. Proper temperature control is crucial during scale-up to prevent side reactions and ensure safety.
-
Work-up and Product Isolation: The quenching of the reaction and subsequent extraction and purification steps can be challenging at a larger scale, potentially leading to yield loss.
-
Regioisomer Formation: Although the ethoxy groups are ortho-, para-directing, the formation of a minor regioisomer (e.g., acylation at the 2-position) is possible and may require careful purification to remove.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurities, consider the following:
-
Use High-Purity Reagents: Ensure that 1,2-diethoxybenzene, the acylating agent, and the solvent are of high purity and anhydrous to prevent side reactions.[3]
-
Control Reaction Temperature: Maintain the optimal reaction temperature to avoid decomposition and the formation of byproducts.[3] Excessively high temperatures can lead to undesired side reactions.[3]
-
Optimize Catalyst Loading: Use the appropriate amount of Lewis acid catalyst. Insufficient catalyst can lead to an incomplete reaction, while an excess can sometimes promote side reactions.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the starting material is consumed to prevent the formation of degradation products.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: For large-scale purification, the following methods are generally employed:
-
Recrystallization: This is often the most cost-effective method for obtaining a highly pure product. A thorough solvent screening is necessary to identify a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[4]
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification technique.
-
Column Chromatography: While highly effective at the lab scale, column chromatography can be expensive and complex to scale up. It is typically reserved for high-value products or when other methods fail to provide the required purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.[3] | - Use fresh, anhydrous Lewis acid from a newly opened container.- Ensure all glassware, solvents, and reagents are thoroughly dried before use.[3] |
| Deactivated Aromatic Ring: While the diethoxy-substituted ring is activated, impurities in the starting material could interfere. | - Use purified 1,2-diethoxybenzene. | |
| Insufficient Catalyst: The product ketone forms a complex with the Lewis acid, taking it out of the catalytic cycle.[3] | - Increase the molar ratio of the Lewis acid to the limiting reagent. A stoichiometric amount is often required.[3] | |
| Sub-optimal Temperature: The reaction may be too cold, preventing it from proceeding at a reasonable rate, or too hot, causing degradation.[3] | - Experiment with a range of temperatures to find the optimal condition. Start at a lower temperature and gradually warm the reaction if no conversion is observed. | |
| Formation of Multiple Products (Isomers/Byproducts) | Polysubstitution: Although less common in acylation than alkylation, it can occur with highly activated rings.[3] | - The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[5] However, if observed, consider using a milder Lewis acid or lower reaction temperature. |
| Isomer Formation: Acylation may occur at an alternative position on the aromatic ring. | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired 4-isomer. The steric hindrance from the ethoxy group at the 3-position should favor acylation at the 4-position. | |
| Side Reactions: The acylating agent or product may be unstable under the reaction conditions. | - Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times after completion. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Impurities can significantly depress the melting point and inhibit crystallization. | - Attempt to purify a small sample by column chromatography to see if the purified product is a solid.[4]- If the product is indeed a low-melting solid, try seeding the solution with a previously obtained crystal. |
| Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.[4] | - Perform a comprehensive solvent screen to find a suitable solvent or solvent mixture.[4] | |
| Poor Separation During Column Chromatography | Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from impurities.[4] | - Systematically screen different solvent systems with varying polarities using TLC to identify the best eluent for separation.[4] |
| Column Overloading: Too much crude material was loaded onto the column. | - Use a larger column or load a smaller amount of the crude product. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,2-Diethoxybenzene
This protocol is a representative procedure and should be optimized for specific laboratory conditions and scale.
Materials:
-
1,2-Diethoxybenzene
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize evolved HCl gas).
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: In a fume hood, assemble the reaction apparatus and ensure all glassware is dry.
-
Reagent Preparation: To a stirred suspension of anhydrous AlCl₃ (1.1 to 1.5 equivalents) in anhydrous DCM at 0 °C (ice bath), slowly add acetyl chloride (1.0 equivalent) via the dropping funnel.
-
Addition of Substrate: After the formation of the acylium ion complex (typically after 15-30 minutes of stirring), add a solution of 1,2-diethoxybenzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C or let it slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully pour it into a beaker containing crushed ice and concentrated HCl.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or heptane) or by column chromatography.
Visualizations
References
How to remove unreacted starting material from 1-(3,4-Diethoxyphenyl)ethanone
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(3,4-Diethoxyphenyl)ethanone, with a focus on removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material in the synthesis of this compound?
The most common synthetic route to this compound is the Friedel-Crafts acylation of 1,2-diethoxybenzene. Therefore, the primary unreacted starting material you are likely to encounter is 1,2-diethoxybenzene.
Q2: How can I quickly assess the purity of my this compound after the reaction?
Thin-Layer Chromatography (TLC) is an effective initial method to assess purity. By spotting the crude reaction mixture alongside the 1,2-diethoxybenzene starting material, you can visualize the separation of the product from the starting material. An ideal solvent system (e.g., a mixture of hexane and ethyl acetate) should show a clear separation between the two spots. The product, being a ketone, is more polar than the ether starting material and will have a lower Rf value.
Q3: Which purification techniques are most effective for removing unreacted 1,2-diethoxybenzene?
The two most common and effective methods are recrystallization and column chromatography. The choice between them depends on the scale of your reaction and the level of impurity. Recrystallization is often suitable for removing smaller amounts of impurities and can be very efficient if a suitable solvent is found. Column chromatography offers a more robust separation, especially when dealing with larger quantities of impurities or when other byproducts are present.
Q4: My product is an oil and won't crystallize. What should I do?
If your this compound product is an oil, it is likely due to the presence of a significant amount of unreacted 1,2-diethoxybenzene or other impurities that are depressing the melting point. In this case, column chromatography is the recommended method for purification.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- High concentration of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- Ensure slow cooling to room temperature before placing in an ice bath.- If impurities are significant, first attempt purification by column chromatography. |
| The recrystallized product is still impure. | - The chosen solvent does not effectively differentiate between the product and the starting material in terms of solubility.- Co-precipitation of the starting material with the product. | - Select a solvent system where the 1,2-diethoxybenzene is highly soluble even at low temperatures, while the this compound has low solubility when cold. A mixture like ethanol/water or hexane/ethyl acetate can be effective.- Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent after filtration. |
| Oiling out occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the product-impurity mixture.- The product is highly impure. | - Choose a lower-boiling point solvent for recrystallization.- Add slightly more solvent to the hot mixture to ensure the product stays dissolved, then cool slowly.- Purify the crude material using column chromatography before attempting recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and starting material. | - The eluent system is too polar or not polar enough. | - Optimize the solvent system using TLC first. A good starting point is a low polarity eluent like 95:5 hexane:ethyl acetate, gradually increasing the polarity to elute the more polar product.- Ensure your product (ketone) has an Rf of ~0.3 in the chosen TLC solvent system for good separation on the column. |
| The product elutes too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent. Start with a higher ratio of the non-polar solvent (e.g., hexane). |
| The product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of spots on TLC of column fractions. | - The column is overloaded with the sample.- The sample was not loaded onto the column in a concentrated band. | - Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio by weight).- Dissolve the sample in a minimal amount of solvent before loading it onto the column. |
Data Presentation
Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₂H₁₆O₃ | 208.25 | White to light brown solid | 46-49 | 165-168 (at 10 mmHg) |
| 1,2-Diethoxybenzene | C₁₀H₁₄O₂ | 166.22 | Colorless to pale yellow liquid | 26-28 | 216-218 |
Estimated Solubility Data
The following table provides estimated solubility characteristics to guide the selection of purification solvents. "Soluble" indicates that a significant amount will dissolve, especially when heated, while "Sparingly soluble" suggests low solubility, and "Insoluble" indicates negligible solubility.
| Solvent | This compound (Product) | 1,2-Diethoxybenzene (Starting Material) | Comments |
| Water | Insoluble | Insoluble | Not suitable for recrystallization. |
| Hexane | Sparingly soluble when cold, moderately soluble when hot. | Soluble | A good potential solvent for recrystallization, as the starting material is likely to remain in the mother liquor. |
| Ethanol | Soluble | Soluble | Can be used as a co-solvent with water for recrystallization. |
| Ethanol/Water | Soluble in hot ethanol, precipitates upon addition of water. | More soluble in ethanol-rich mixtures. | A good solvent pair for recrystallization. The product should crystallize out upon addition of water and cooling, while the starting material remains in solution. |
| Ethyl Acetate | Soluble | Soluble | A common solvent for column chromatography. |
| Dichloromethane | Soluble | Soluble | Useful for dissolving the crude mixture for loading onto a chromatography column. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying this compound when the amount of unreacted 1,2-diethoxybenzene is relatively low.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
This is the recommended method for separating the product from a significant amount of unreacted starting material or other impurities.
-
TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity solvent system. The less polar 1,2-diethoxybenzene will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the more polar this compound.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Stability of 1-(3,4-Diethoxyphenyl)ethanone under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-(3,4-Diethoxyphenyl)ethanone under various pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As an aromatic ketone with ethoxy groups, it is susceptible to degradation under strongly acidic or basic conditions, which can lead to hydrolysis of the ether linkages or reactions involving the ketone group.[1][2]
Q2: How does pH affect the stability of this compound?
A2: this compound is expected to be most stable at a neutral pH (around 7). In acidic conditions, the ether linkages of the ethoxy groups can undergo hydrolysis. Under basic conditions, the ketone functional group may be susceptible to various reactions. The rate of degradation is generally accelerated at the extremes of the pH scale.
Q3: What are the likely degradation products of this compound under acidic and basic conditions?
A3: Under acidic conditions, the primary degradation products are likely to be 1-(3-ethoxy-4-hydroxyphenyl)ethanone and 1-(3-hydroxy-4-ethoxyphenyl)ethanone, resulting from the hydrolysis of one of the ethoxy groups. Further degradation could lead to 1-(3,4-dihydroxyphenyl)ethanone. In basic conditions, degradation pathways may be more complex and could involve reactions at the acetyl group.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating this compound from its potential degradation products and quantifying its concentration over time.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification and characterization of unknown degradation products.[4]
Troubleshooting Guides
Problem 1: Rapid degradation of this compound is observed in my acidic formulation.
-
Possible Cause: The pH of your formulation may be too low, leading to accelerated acid-catalyzed hydrolysis of the ethoxy groups.
-
Solution:
-
Determine the pH of your formulation accurately.
-
If possible, adjust the pH to a less acidic range (e.g., pH 4-6) using appropriate buffers (e.g., acetate, citrate) and re-evaluate the stability.[5]
-
Consider the use of excipients that may protect the compound from degradation.
-
Problem 2: Appearance of unknown peaks in the chromatogram during a stability study.
-
Possible Cause: These new peaks likely represent degradation products of this compound.
-
Solution:
-
Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[1] This will help in tentatively identifying the conditions under which the unknown peaks are formed.
-
Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to aid in their structural elucidation.
-
Problem 3: Poor recovery of the compound from the stability samples.
-
Possible Cause: This could be due to significant degradation, adsorption of the compound onto the container surface, or issues with the analytical method.
-
Solution:
-
Verify the performance of your analytical method, including extraction efficiency and detector response.
-
Investigate potential interactions with the container material. Consider using different types of containers (e.g., glass vs. polypropylene, amber vs. clear).
-
If degradation is confirmed, refer to the strategies for mitigating degradation under the specific stress condition.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Solutions at Different pH Values (40°C)
| pH | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Degradation |
| 2.0 (0.01 M HCl) | 100.0 | 85.2 | 14.8 |
| 4.0 (Acetate Buffer) | 100.0 | 97.5 | 2.5 |
| 7.0 (Phosphate Buffer) | 100.0 | 99.1 | 0.9 |
| 9.0 (Borate Buffer) | 100.0 | 96.8 | 3.2 |
| 12.0 (0.01 M NaOH) | 100.0 | 88.4 | 11.6 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Spike the stock solution into each buffer to achieve a final concentration of 100 µg/mL.
-
Incubation: Store the samples in a temperature-controlled environment (e.g., 40°C) and protect them from light.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Mix 1 mL of the stock solution (1 mg/mL) with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by HPLC and LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Experimental workflow for pH-dependent stability testing.
Caption: Potential degradation pathways under different pH conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Troubleshooting low conversion rates in 1-(3,4-Diethoxyphenyl)ethanone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(3,4-Diethoxyphenyl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the Friedel-Crafts acylation of 1,2-diethoxybenzene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[1][2]
Q2: I am experiencing very low to no conversion in my reaction. What are the likely causes?
A2: Low or no conversion in a Friedel-Crafts acylation is often due to one or more of the following factors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride) is highly sensitive to moisture.[1] Exposure to atmospheric moisture can deactivate the catalyst, preventing the formation of the necessary acylium ion electrophile.
-
Insufficient Catalyst: An inadequate amount of the Lewis acid catalyst will result in an incomplete reaction.
-
Poor Quality Reagents: The purity of the starting materials, 1,2-diethoxybenzene and the acylating agent, is crucial. Impurities can interfere with the reaction.
-
Low Reaction Temperature: While controlling the initial temperature is important to prevent side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for the reaction to proceed.
Q3: My reaction is producing a mixture of products, leading to a low yield of this compound. What are the potential side reactions?
A3: The formation of multiple products is a common issue in Friedel-Crafts acylation.[1] For the synthesis of this compound, potential side reactions include:
-
Isomer Formation: Acylation can occur at different positions on the aromatic ring, leading to the formation of isomeric products. While the ethoxy groups in 1,2-diethoxybenzene are ortho- and para-directing, steric hindrance can influence the final product distribution.
-
Polyacylation: Although the acetyl group is deactivating, under harsh reaction conditions, a second acylation can occur, leading to diacylated byproducts.[3]
-
Dealkylation: The Lewis acid can sometimes catalyze the cleavage of the ethyl groups from the ethoxy substituents, resulting in hydroxylated byproducts.
Q4: How can I improve the regioselectivity of the acylation to favor the desired this compound isomer?
A4: Optimizing reaction conditions can significantly improve regioselectivity. Key parameters to consider include:
-
Choice of Lewis Acid: Different Lewis acids can exhibit varying degrees of steric bulk and reactivity, which can influence the position of acylation.
-
Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile and the transition state energies for the formation of different isomers.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.
Q5: What are the best practices for the work-up and purification of this compound?
A5: A proper work-up procedure is critical for isolating the product and removing the catalyst and unreacted reagents. A typical work-up involves:
-
Quenching the reaction mixture by slowly pouring it into a mixture of ice and dilute hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Separating the organic layer and extracting the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Troubleshooting Guide for Low Conversion Rates
Low conversion is a frequent challenge in the synthesis of this compound. This guide provides a systematic approach to diagnosing and resolving the underlying issues.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is representative of typical optimization studies for Friedel-Crafts acylation reactions.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | General Trend |
| Lewis Acid | 1.1 eq. AlCl₃ | 75 | 1.1 eq. FeCl₃ | 60 | Aluminum chloride is generally a more active catalyst for this reaction. |
| Solvent | Dichloromethane | 72 | Nitrobenzene | 65 | Dichloromethane is a common and effective solvent. Nitrobenzene can sometimes lead to lower yields due to complex formation with the catalyst. |
| Temperature | 0 °C to RT | 78 | 50 °C | 68 | Running the reaction at lower temperatures often improves selectivity and reduces side reactions, leading to higher yields of the desired product. |
| Reaction Time | 2 hours | 70 | 6 hours | 75 | Allowing the reaction to proceed for a sufficient duration ensures completion, but excessively long times can promote side reactions. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,2-Diethoxybenzene
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
1,2-Diethoxybenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.
-
After the addition of acetyl chloride is complete, add 1,2-diethoxybenzene (1.0 equivalent) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Reaction Pathway
References
Resolving impurities in the NMR spectrum of 1-(3,4-Diethoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities encountered in the NMR spectrum of 1-(3,4-Diethoxyphenyl)ethanone.
Troubleshooting Guide: Resolving NMR Impurities
This guide provides a systematic approach to identifying and eliminating common impurities in the NMR spectrum of this compound.
Issue 1: Unexpected Signals in the Aromatic Region (6.8-7.6 ppm)
Possible Cause:
-
Regioisomeric Byproducts: Friedel-Crafts acylation of 1,2-diethoxybenzene can sometimes lead to the formation of the 2,3-diethoxy isomer or di-acylated products, although the 3,4-disubstituted product is generally favored.
-
Unreacted Starting Material: Residual 1,2-diethoxybenzene may be present.
-
Aromatic Solvents: Traces of aromatic solvents used in the reaction or purification (e.g., toluene, benzene) may be present.
Troubleshooting Steps:
-
Compare with Reference Spectra: Carefully compare the aromatic signals in your spectrum with the expected pattern for this compound (see Table 1).
-
Identify Starting Material: The ¹H NMR spectrum of 1,2-diethoxybenzene shows a singlet at approximately 6.9 ppm.
-
Check for Common Solvents: Refer to published tables of common NMR solvent impurities to identify signals from residual solvents.[1][2]
-
Purification:
-
Column Chromatography: A silica gel column using a hexane/ethyl acetate gradient is often effective at separating regioisomers.
-
Recrystallization: Attempt recrystallization from a solvent system like ethanol/water or isopropanol.
-
Issue 2: Unidentified Signals in the Aliphatic Region (1.0-4.5 ppm)
Possible Cause:
-
Residual Solvents: Non-aromatic solvents used during the reaction or workup (e.g., diethyl ether, dichloromethane, ethyl acetate, hexane) are common contaminants.
-
Grease: Silicone grease from glassware joints can appear as broad singlets around 0 ppm.
-
Side-Chain Byproducts: Incomplete acylation or side reactions could lead to other aliphatic species.
Troubleshooting Steps:
-
Consult Solvent Impurity Tables: Cross-reference the observed chemical shifts with established data for common laboratory solvents.[1][2]
-
Proper Glassware Cleaning: Ensure all glassware is thoroughly cleaned and dried to avoid grease contamination.
-
High Vacuum Drying: Place the sample under high vacuum for an extended period to remove volatile solvents.
-
Purification: If the impurity is non-volatile, purification by column chromatography or recrystallization is necessary.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts are summarized in the table below. Note that these are predicted values based on analogous compounds and may vary slightly depending on the solvent and concentration.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Assignment | Chemical Shift (δ, ppm) |
| H-2' | ~7.55 |
| H-5' | ~6.90 |
| H-6' | ~7.53 |
| -OCH₂CH₃ (C4') | ~4.15 |
| -OCH₂CH₃ (C3') | ~4.13 |
| -COCH₃ | ~2.55 |
| -OCH₂CH₃ (C4') | ~1.45 |
| -OCH₂CH₃ (C3') | ~1.43 |
Q2: My NMR spectrum shows broad peaks. What could be the cause?
A2: Broad peaks in an NMR spectrum can be due to several factors:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Sample Viscosity: A highly concentrated sample can be viscous, leading to broader signals. Diluting the sample may help.
-
Chemical Exchange: If there is a chemical exchange process occurring on the NMR timescale, the corresponding peaks may be broadened.
-
Poor Shimming: The magnetic field homogeneity may need to be optimized by shimming the spectrometer.
Q3: How can I remove water from my sample before taking an NMR?
A3: Water can be a common impurity, especially if hygroscopic solvents are used. To remove water:
-
Azeotropic Distillation: If your compound is stable, you can dissolve it in a solvent that forms an azeotrope with water (e.g., toluene) and then remove the solvent under reduced pressure.
-
Drying Agents: Dissolve the sample in an organic solvent and add a drying agent like anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent.
-
Lyophilization (Freeze-Drying): If the compound is not volatile, dissolving it in a solvent like benzene or 1,4-dioxane and freeze-drying can effectively remove water.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general procedure based on the Friedel-Crafts acylation of 1,2-diethoxybenzene.
Materials:
-
1,2-Diethoxybenzene
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes.
-
Dissolve 1,2-diethoxybenzene (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the 1,2-diethoxybenzene solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Crude this compound
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity. A typical gradient might be from 0% to 20% ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If there are any insoluble impurities, perform a hot filtration.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Visualizations
References
Technical Support Center: Best Practices for Storing and Handling 1-(3,4-Diethoxyphenyl)ethanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(3,4-Diethoxyphenyl)ethanone to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to light, moisture, and high temperatures. Aromatic ketones, such as this compound, are particularly susceptible to photodegradation initiated by UV light.[1] The ether linkages can be prone to hydrolysis under acidic conditions, and the molecule may undergo oxidation, especially if impurities are present.[1][2]
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[3][4] The vial should be stored in a cool, dark, and dry place. For extended periods, refrigeration (2-8°C) is recommended. To minimize oxidation, flushing the container with an inert gas like argon or nitrogen before sealing is a good practice.[5][6]
Q3: My sample of this compound has changed color. What does this indicate?
A3: A change in color, such as the development of a yellow or brownish tint, is a visual indicator of chemical degradation. This is often a result of oxidation or photodegradation, which can lead to the formation of colored impurities.[1] If you observe a color change, it is advisable to verify the purity of the compound before use.
Q4: Can I store solutions of this compound?
A4: While it is best to prepare solutions fresh, if storage is necessary, they should be kept in amber vials at low temperatures (-20°C for short-term and -80°C for long-term storage). The choice of solvent is also crucial; aprotic and anhydrous solvents are preferable. It is important to minimize headspace in the vial to reduce contact with air.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Appearance of new peaks in HPLC/GC-MS analysis | Photodegradation, hydrolysis, or oxidation. | - Store the compound in an amber vial, protected from light.[3][4]- Ensure the storage environment is dry and cool.- Purge the storage container with an inert gas to prevent oxidation.[5] |
| Decrease in assay potency or inconsistent experimental results | Significant degradation of the compound. | - Re-evaluate storage conditions (temperature, light, humidity).- Use a fresh batch of the compound and perform a purity check (e.g., by NMR or LC-MS) before use.- Prepare solutions immediately before use whenever possible. |
| Change in physical appearance (e.g., color change, clumping) | Oxidation or moisture absorption. | - Store in a desiccator to minimize moisture exposure.[7]- For long-term storage, consider sealing under an inert atmosphere.[5]- If clumping occurs, the product may have absorbed water. Drying under vacuum may be necessary, but purity should be re-confirmed. |
| Insolubility or precipitation in a previously suitable solvent | Formation of insoluble degradation products. | - Confirm the identity and purity of the compound.- Filter the solution before use, but be aware that this removes the insoluble impurities and may alter the effective concentration.- It is highly recommended to use a fresh, pure sample. |
Impact of Storage Conditions on Stability (Illustrative Data)
The following table provides hypothetical quantitative data to illustrate the potential degradation of this compound under various storage conditions over a six-month period. This data is for illustrative purposes to emphasize the importance of proper storage.
| Storage Condition | Temperature | Light Exposure | Atmosphere | Container | Hypothetical Purity after 6 Months |
| Optimal | 4°C | Dark | Inert Gas (Argon) | Amber Glass Vial | >99% |
| Sub-optimal A | Room Temperature (~22°C) | Dark | Air | Amber Glass Vial | 95-98% |
| Sub-optimal B | 4°C | Ambient Lab Light | Air | Clear Glass Vial | 90-95% |
| Poor | Room Temperature (~22°C) | Ambient Lab Light | Air | Clear Glass Vial | <90% |
Experimental Protocols
Protocol for a Basic Stability Study
This protocol outlines a general method for assessing the stability of this compound under different conditions.
-
Sample Preparation:
-
Accurately weigh several samples of high-purity this compound into individual amber and clear glass vials.
-
For solution stability testing, prepare stock solutions in a suitable anhydrous, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Storage Conditions:
-
Expose the vials (both solid samples and solutions) to a matrix of conditions:
-
Temperature: Refrigerated (4°C), Room Temperature (~22°C), and Elevated Temperature (e.g., 40°C).
-
Light: Protected from light (wrapped in aluminum foil or in a dark chamber) and exposed to ambient laboratory light.
-
Atmosphere: Sealed under ambient air and sealed after purging with an inert gas (e.g., argon).
-
-
-
Time Points:
-
Establish a schedule for sample analysis (e.g., time zero, 1 week, 1 month, 3 months, and 6 months).
-
-
Analysis:
-
At each time point, dissolve a solid sample or dilute a stock solution to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point.
-
Identify and, if possible, characterize any significant degradation products.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. camlab.co.uk [camlab.co.uk]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(3,4-Diethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes for 1-(3,4-diethoxyphenyl)ethanone, a valuable intermediate in the synthesis of various pharmaceutical compounds. The two principal methods explored are the direct Friedel-Crafts acylation of 1,2-diethoxybenzene and the Fries rearrangement of an appropriate phenolic ester. This document outlines the methodologies, compares their key aspects, and provides detailed experimental protocols based on established chemical principles.
Comparison of Synthesis Routes
The selection of an optimal synthesis route for this compound depends on several factors, including the availability of starting materials, desired yield and purity, scalability, and environmental considerations. The two main approaches, Friedel-Crafts acylation and Fries rearrangement, offer distinct advantages and disadvantages.
Table 1: Quantitative Comparison of Synthesis Routes
| Parameter | Friedel-Crafts Acylation | Fries Rearrangement |
| Starting Material | 1,2-Diethoxybenzene | 2-Ethoxyphenyl acetate (or similar phenolic ester) |
| Acylating Agent | Acetyl chloride or Acetic anhydride | Intramolecular rearrangement |
| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) | Lewis acids (e.g., AlCl₃) or Brønsted acids |
| Typical Solvents | Dichloromethane, carbon disulfide, nitrobenzene | Nitrobenzene, or solvent-free |
| Reaction Temperature | 0 °C to reflux | Room temperature to >160 °C |
| Reported Yields | Moderate to High (typically 60-90% for analogous reactions) | Variable (often lower than direct acylation) |
| Key Advantages | Direct, often higher yielding, well-established | Utilizes a potentially more accessible starting material |
| Key Disadvantages | Requires stoichiometric amounts of catalyst, potential for polysubstitution, harsh reaction conditions | Can lead to mixtures of ortho and para isomers, lower yields, potential for side reactions |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via Friedel-Crafts acylation and Fries rearrangement. These protocols are based on general procedures for these reaction types and may require optimization for specific laboratory conditions.
Method 1: Friedel-Crafts Acylation of 1,2-Diethoxybenzene
This method involves the direct acylation of 1,2-diethoxybenzene with an acylating agent in the presence of a Lewis acid catalyst.
Materials:
-
1,2-Diethoxybenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 1,2-diethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Fries Rearrangement of 2-Ethoxyphenyl Acetate
This route involves the rearrangement of a phenolic ester to form the corresponding hydroxyaryl ketone, which would then require a subsequent ethylation step to yield the final product. A more direct, though less common, Fries rearrangement could theoretically be performed on a diethoxyphenyl ester, though this is not a standard approach. The protocol below describes the classical Fries rearrangement.
Materials:
-
2-Ethoxyphenyl acetate (as a precursor to the hydroxy intermediate)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (as solvent)
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask, dissolve 2-ethoxyphenyl acetate (1.0 equivalent) in anhydrous nitrobenzene.
-
Carefully add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the solution. The reaction is often exothermic.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to over 100 °C to favor para-substitution) and stir for several hours.[1] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully hydrolyze it by adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the dichloromethane.
-
The nitrobenzene can be removed by steam distillation or vacuum distillation.
-
The resulting product, a mixture of ortho and para hydroxyacetophenones, will require purification by column chromatography. The desired para-isomer would then need to be ethylated in a separate step to yield this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis routes.
Caption: Friedel-Crafts Acylation Pathway.
References
A Comparative Analysis of the Biological Activities of 1-(3,4-Diethoxyphenyl)ethanone and 1-(3,4-dimethoxyphenyl)ethanone: A Review of Available Data
A direct comparative study on the biological activities of 1-(3,4-Diethoxyphenyl)ethanone and 1-(3,4-dimethoxyphenyl)ethanone is not currently available in the public domain. Extensive searches of scientific literature and databases have not yielded any studies that have evaluated these two specific compounds head-to-head under the same experimental conditions. This guide, therefore, aims to provide a comparative overview based on the known biological activities of structurally related 3,4-dialkoxyacetophenone derivatives, highlighting potential differences that could arise from the variation in the alkoxy substituents (ethoxy vs. methoxy).
The core structure, a 1-ethanone moiety attached to a 3,4-dialkoxy-substituted phenyl ring, is a common scaffold in medicinal chemistry and has been investigated for a range of biological effects. The primary difference between the two compounds lies in the alkyl groups of the ether linkages at the 3 and 4 positions of the phenyl ring: ethyl groups in this compound and methyl groups in 1-(3,4-dimethoxyphenyl)ethanone. This seemingly minor structural change can significantly influence the physicochemical properties of the molecules, such as lipophilicity, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.
Potential Areas of Biological Activity Based on Structural Analogs
Based on structure-activity relationship (SAR) studies of similar acetophenone derivatives, the following biological activities are plausible areas of investigation for these two compounds. It is important to note that the following discussions are based on extrapolations from related compounds and not on direct experimental evidence for the two target molecules.
Antimicrobial and Antifungal Activity
Derivatives of 1-(2,4-dihydroxyphenyl) ethanone have demonstrated antifungal activity against various phytopathogenic fungi.[1] The preliminary SAR from these studies indicated that an α,β-unsaturated ketone unit in the alkyl chain is a key structural requirement for fungicidal action.[1] While the target compounds in this guide do not possess this feature, the underlying acetophenone scaffold is a recurring motif in compounds with antimicrobial properties. For instance, chalcone derivatives, which can be synthesized from acetophenones, have shown promising anti-bacterial and anti-fungal activities.[2] The difference in the lipophilicity between the diethoxy and dimethoxy analogs could influence their ability to penetrate microbial cell membranes, potentially leading to variations in their antimicrobial efficacy.
Enzyme Inhibition
The acetophenone scaffold is present in various enzyme inhibitors. For example, derivatives of (E)-1-(3,4-dimethoxyphenyl) butadiene have shown potent anti-inflammatory activity through the inhibition of cyclooxygenase (CO) and lipoxygenase (LO) pathways.[3] The substitution pattern on the phenyl ring is crucial for activity. It is conceivable that this compound and 1-(3,4-dimethoxyphenyl)ethanone could exhibit inhibitory effects on various enzymes. The larger ethoxy groups might offer different steric and electronic interactions within an enzyme's active site compared to the smaller methoxy groups, potentially leading to differences in inhibitory potency and selectivity.
Receptor Binding
The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Structure-activity relationship studies of (4-alkoxyphenyl)glycinamides have shown that the nature of the alkoxy group can influence agonist activity at G protein-coupled receptors like GPR88.[4] While not directly comparable, this highlights the principle that altering the alkoxy substituent can modulate receptor interaction. The diethoxy and dimethoxy substitution patterns could lead to differential binding affinities and functional activities at various receptors.
Physicochemical Properties and Their Potential Impact
The primary physicochemical difference between this compound and 1-(3,4-dimethoxyphenyl)ethanone is their lipophilicity. The ethyl groups in the diethoxy compound increase its nonpolar character compared to the methyl groups in the dimethoxy analog. This seemingly small change can have significant biological consequences:
-
Membrane Permeability: Higher lipophilicity can enhance the ability of a compound to cross biological membranes, such as the cell membrane or the blood-brain barrier. This could lead to differences in cellular uptake and distribution in the body.
-
Metabolism: The ethyl and methyl groups will be metabolized differently by enzymes such as cytochrome P450s. This can affect the half-life and clearance of the compounds.
-
Protein Binding: Lipophilicity can influence the extent to which a compound binds to plasma proteins, which in turn affects its free concentration and availability to interact with its target.
Experimental Protocols for Future Comparative Studies
To definitively compare the biological activities of these two compounds, a series of standardized in vitro and in vivo assays would be required. The following are examples of experimental protocols that could be employed:
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Compounds: Stock solutions of this compound and 1-(3,4-dimethoxyphenyl)ethanone are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: The compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium for the test microorganism.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium or fungus.
-
Incubation: The plates are incubated under optimal conditions for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay (e.g., Cyclooxygenase Inhibition)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Enzyme and Substrate Preparation: A solution of the purified enzyme (e.g., COX-1 or COX-2) and its substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.
-
Compound Incubation: The test compounds are pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection of Product Formation: The formation of the product is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculation of IC50: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Logical Workflow for Comparative Analysis
To systematically compare the biological activities of this compound and 1-(3,4-dimethoxyphenyl)ethanone, the following workflow could be implemented:
Caption: Workflow for a comparative biological evaluation.
Conclusion
In the absence of direct comparative experimental data, a definitive guide on the biological activities of this compound versus 1-(3,4-dimethoxyphenyl)ethanone cannot be provided. However, based on the principles of medicinal chemistry and structure-activity relationships of similar compounds, it is reasonable to hypothesize that the variation in the 3,4-dialkoxy substituents will influence their biological profiles. The increased lipophilicity of the diethoxy derivative may lead to differences in potency and pharmacokinetics compared to its dimethoxy counterpart. Future research involving head-to-head in vitro and in vivo studies is necessary to elucidate the specific biological activities of these compounds and to determine which, if either, holds greater promise for further development as a therapeutic agent.
References
- 1. Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1-(3,4-Diethoxyphenyl)ethanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 1-(3,4-Diethoxyphenyl)ethanone and two structurally related alternatives, 3,4-dimethoxyacetophenone and acetovanillone. The objective is to demonstrate the use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data in the unequivocal confirmation of the target compound's structure. While experimental data for the alternatives are presented, the data for this compound are predicted values and should be referenced with this understanding.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural analogs.
Table 1: ¹H NMR Data (Chemical Shift δ in ppm)
| Compound | Ar-H | -OCH₂CH₃ (quartet) | -OCH₃ (singlet) | -COCH₃ (singlet) | -OCH₂CH₃ (triplet) | Ar-OH (singlet) |
| This compound (Predicted) | ~7.5 (d), ~7.3 (dd), ~6.9 (d) | ~4.1 | - | ~2.5 | ~1.4 | - |
| 3,4-Dimethoxyacetophenone[1] | 7.53-7.58 (m), 6.89 (d) | - | 3.94, 3.93 | 2.57 | - | - |
| Acetovanillone | 7.55 (dd), 7.53 (d), 6.95 (d) | - | 3.93 | 2.55 | - | 6.0-6.5 (br s) |
Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)
| Compound | C=O | Ar-C (quaternary) | Ar-CH | -OCH₂CH₃ | -OCH₃ | -COCH₃ | -OCH₂CH₃ |
| This compound (Predicted) | ~197 | ~154, ~149, ~130 | ~123, ~112, ~111 | ~64 | - | ~26 | ~15 |
| 3,4-Dimethoxyacetophenone[1] | 196.6 | 153.3, 149.0, 130.5 | 123.3, 110.1, 110.0 | - | 56.0, 55.9 | 26.1 | - |
| Acetovanillone | 196.5 | 151.0, 147.1, 129.9 | 124.0, 114.5, 110.1 | - | 56.0 | 26.1 | - |
Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | Ar C=C Stretch | C-H (sp³) Stretch | O-H Stretch |
| This compound (Predicted) | ~1675 | ~1260, ~1040 | ~1590, ~1515 | ~2980, ~2930 | - |
| 3,4-Dimethoxyacetophenone[2] | 1670 | 1265, 1025 | 1585, 1517 | 2960, 2840 | - |
| Acetovanillone | 1665 | 1270, 1030 | 1585, 1510 | 2970, 2850 | ~3300 (broad) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound (Predicted) | 208 | 193, 165, 137 |
| 3,4-Dimethoxyacetophenone[1][3] | 180 | 165, 137, 79, 77 |
| Acetovanillone | 166 | 151, 123, 95 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound was mixed with KBr powder and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) was used by placing the sample directly on the ATR crystal.
-
Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) was recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands were analyzed to identify characteristic functional groups.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a direct infusion source.
-
Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Ionization: Electron Ionization (EI) was used at a standard energy of 70 eV.
-
Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of, for example, 40-500 amu.
-
Data Analysis: The molecular ion peak was identified to determine the molecular weight. The fragmentation pattern was analyzed to deduce structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for confirming the structure of an organic compound using the discussed spectroscopic techniques.
Caption: Logical workflow for spectroscopic structure confirmation.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous structural elucidation of organic molecules. By comparing the predicted spectroscopic data of this compound with the experimental data of its analogs, 3,4-dimethoxyacetophenone and acetovanillone, a clear and logical pathway for structure confirmation is established. Each technique provides complementary information that, when integrated, leads to a confident structural assignment. This comparative approach is fundamental in research and drug development for ensuring the identity and purity of synthesized compounds.
References
Comparative Study of Dialkyloxyphenyl Ethanone Derivatives as Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of 1-(3,4-dialkyloxyphenyl)ethanone derivatives, focusing on their activity as phosphodiesterase (PDE) inhibitors. While direct comparative studies on 1-(3,4-diethoxyphenyl)ethanone derivatives are limited in publicly available literature, this guide draws upon data from structurally similar compounds, particularly 1-(3,4-dimethoxyphenyl)ethanone derivatives, to provide insights into the structure-activity relationships and therapeutic potential of this class of compounds.
Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various physiological processes.[1][2][3] Inhibition of specific PDE isoenzymes is a validated therapeutic strategy for a range of conditions, including inflammatory diseases, cardiovascular disorders, and neurological conditions.[4][5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected 1-(3,4-dimethoxyphenyl)ethanone derivatives against phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | Derivative Structure | Target Isoform | IC50 (nM) | Selectivity | Reference |
| 11e | 3,4-dimethoxyphenyl hybrid | PDE4B | 2.82 | 9-fold vs. Rolipram | [6][7] |
| LASSBio-448 | Benzodioxole-based derivative | PDE4A | 700 | - | [8] |
| PDE4B | 1400 | - | [8] | ||
| PDE4C | 1100 | - | [8] | ||
| PDE4D | 4700 | - | [8] | ||
| Rolipram | Standard PDE4 Inhibitor | PDE4 | - | 1.5 (selectivity factor) | [6][7] |
Note: The data presented is for 1-(3,4-dimethoxyphenyl) derivatives and related structures due to the limited availability of specific data on this compound derivatives.
Experimental Protocols
The determination of the inhibitory activity of these compounds typically involves in vitro enzyme inhibition assays. Below are detailed methodologies for conducting such experiments.
In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring the inhibitory potency of compounds against PDE enzymes.
Objective: To determine the IC50 value of test compounds against a specific PDE isoform.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4B)
-
Fluorescein-labeled cyclic nucleotide substrate (e.g., cAMP-FAM)
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate cofactors like MgCl2)
-
Test compounds and a known inhibitor (e.g., Rolipram)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Reaction:
-
Add a small volume of the diluted test compound or control to the wells of the microplate.
-
Add the PDE enzyme solution to all wells except the negative control.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Measurement: Stop the reaction and measure the fluorescence polarization of each well using a plate reader. The polarization value is inversely proportional to the amount of substrate hydrolysis.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[9][10]
Cell-Based Assay for PDE Activity
This protocol provides a method to assess the activity of inhibitors in a cellular context.
Objective: To measure the effect of test compounds on intracellular cyclic nucleotide levels.
Materials:
-
A suitable cell line expressing the target PDE (e.g., HEK293 cells transfected with PDE4B)
-
Cell culture medium and reagents
-
Test compounds and a known inhibitor
-
A stimulating agent to increase intracellular cAMP (e.g., Forskolin)
-
A kit for measuring intracellular cAMP levels (e.g., a luciferase-based reporter assay)
-
Luminometer
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or a standard inhibitor for a defined period.
-
Cell Stimulation: Add a stimulating agent like forskolin to increase the intracellular levels of cAMP.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is typically proportional to the cAMP concentration. Calculate the percentage of activity or inhibition relative to controls and determine the IC50 values.[11]
Signaling Pathway and Visualization
The inhibitory action of these compounds targets the phosphodiesterase signaling pathway, which is a critical regulator of cellular responses.
Phosphodiesterase Signaling Pathway
The following diagram illustrates the general mechanism of action for PDE inhibitors. Extracellular signals activate adenylyl or guanylyl cyclase, leading to the production of cAMP or cGMP. These second messengers then activate downstream effectors such as protein kinases. Phosphodiesterases terminate this signal by hydrolyzing cAMP and cGMP. PDE inhibitors block this hydrolysis, leading to an accumulation of cyclic nucleotides and prolonged downstream signaling.[1][12]
Caption: Phosphodiesterase (PDE) signaling pathway and the mechanism of inhibition.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 of a potential PDE inhibitor.
Caption: Workflow for determining the IC50 of a PDE inhibitor.
References
- 1. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Dialkyloxyphenyl hybrids as PDE4B inhibitors: Design, synthesis, in vitro/in vivo anti-inflammatory activity and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Cross-Validation of Analytical Techniques for the Quantification of 1-(3,4-Diethoxyphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantitative analysis of 1-(3,4-Diethoxyphenyl)ethanone. Due to a lack of direct experimental data for this specific compound in publicly available literature, this guide leverages data from the closely related analogue, 1-(3,4-dimethoxyphenyl)ethanone, and other acetophenone derivatives to provide reasonable estimates of performance and detailed experimental protocols. This approach offers a solid foundation for method development and cross-validation in your laboratory.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the quantification of a specific analyte depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the expected performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound, based on data from analogous compounds.
Table 1: Comparison of Analytical Techniques for the Quantification of Acetophenone Derivatives (Data extrapolated for this compound)
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification based on the absorbance of UV-Vis light by the analyte in solution. |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL | pg/mL to ng/mL | µg/mL to mg/mL |
| Linearity (R²) | > 0.999[1] | > 0.995[2][3] | > 0.99 |
| Precision (RSD) | < 3%[1] | < 15% | < 5% |
| Accuracy (Recovery) | 98.0% - 104.0%[1] | 76.6% - 106.3%[3] | 95% - 105% |
| Sample Throughput | Moderate | Moderate to Low | High |
| Instrumentation Cost | Moderate | High | Low |
Experimental Protocols
The following are detailed, adaptable protocols for the quantification of this compound using the three discussed analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions (based on methods for similar compounds[1][4]):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The ratio can be optimized to achieve the desired retention time and separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 250 nm, to be confirmed by running a UV scan of a standard solution.
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it ideal for complex matrices or trace-level quantification.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
Chromatographic and MS Conditions (based on methods for acetophenone derivatives[2][3]):
-
Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound should be determined from a full scan of a standard.
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent like ethyl acetate.
-
Working Standards: Dilute the stock solution with ethyl acetate to prepare calibration standards.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of aqueous sample, add 1 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean vial.
-
Repeat the extraction twice more and combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
UV-Vis Spectrophotometry
This is a rapid and simple method suitable for the quantification of this compound in simple, transparent sample matrices.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
Methodology:
-
Solvent: A UV-transparent solvent such as ethanol or acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm. The λmax for acetophenone derivatives is typically around 245-250 nm[5].
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using the chosen UV-transparent solvent.
-
Working Standards: Prepare a set of calibration standards by diluting the stock solution to concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration that results in an absorbance reading within the calibration range.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of a cross-validation study for the analytical techniques described.
Caption: Workflow for cross-validation of analytical techniques.
Caption: Logical relationships in a cross-validation study.
References
- 1. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. app.studyraid.com [app.studyraid.com]
A Comparative Purity Analysis of 1-(3,4-Diethoxyphenyl)ethanone from Diverse Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of 1-(3,4-Diethoxyphenyl)ethanone (CAS No. 1137-71-9), a key intermediate in pharmaceutical synthesis, from various commercial sources. Ensuring the purity of starting materials is a critical step in drug development and manufacturing to guarantee the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and provides templates for data presentation and visualization to aid researchers in making informed decisions when selecting a supplier.
Introduction
This compound is a substituted acetophenone derivative widely used in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can have a significant impact on the reaction yield, impurity profile of the final drug substance, and potentially its toxicological properties. Therefore, a thorough purity assessment of this raw material from different commercial vendors is essential. This guide presents a systematic approach to compare the purity of this compound from hypothetical suppliers (designated as Supplier A, Supplier B, and Supplier C) using orthogonal analytical techniques.
Purity Profile Comparison
A critical aspect of selecting a raw material supplier is the purity of the compound they provide. The following table summarizes hypothetical purity data for this compound obtained from three different commercial sources, as determined by HPLC, GC-MS, and ¹H NMR.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >99% | >98% | >99.5% (by HPLC) |
| Appearance | White to off-white crystalline powder | Light yellow crystalline powder | White crystalline powder |
| Purity by HPLC (% Area) | 99.2% | 98.5% | 99.7% |
| Number of Impurities (HPLC, >0.05%) | 3 | 5 | 1 |
| Largest Single Impurity (HPLC, % Area) | 0.5% (retention time: 4.2 min) | 0.8% (retention time: 3.8 min) | 0.2% (retention time: 4.3 min) |
| Purity by GC-MS (% Area) | 99.0% | 98.2% | 99.6% |
| Residual Solvents (GC-MS) | Acetone (0.1%), Toluene (0.05%) | Ethyl Acetate (0.3%) | Not Detected (<0.01%) |
| Purity by ¹H NMR (mol %) | 99.1% | 98.4% | >99.5% |
| Water Content (Karl Fischer) | 0.15% | 0.45% | 0.08% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and reproducible for the purity assessment of this compound.
HPLC is a high-resolution separation technique ideal for quantifying the main compound and detecting non-volatile impurities.[1] A reverse-phase method is typically employed for acetophenone derivatives.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water is often used. For this compound, an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) can be a starting point.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS is a powerful technique for identifying and quantifying volatile impurities and residual solvents.[3][4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or acetone.
¹H NMR spectroscopy is a primary analytical method that can determine purity without the need for a specific reference standard of the compound of interest.[5][6]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have a resonance peak that does not overlap with any signals from the analyte or impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used to ensure full relaxation and accurate integration.
-
A 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the characteristic, well-resolved signals of both the analyte and the internal standard. The purity is calculated based on the ratio of the integrals, the number of protons for each signal, and the weights of the analyte and internal standard.
Visualizations
To further clarify the experimental process, the following diagrams illustrate the workflow for purity assessment.
Caption: Overall experimental workflow for the purity assessment of this compound.
Caption: Logical flow for HPLC method development and validation.
Conclusion
The purity of this compound can vary significantly between different commercial suppliers. This guide provides a robust framework for researchers to conduct their own comparative analysis. By employing a multi-faceted analytical approach combining HPLC, GC-MS, and qNMR, a comprehensive understanding of the purity and impurity profile of this critical raw material can be achieved. The provided protocols and data presentation formats are intended to facilitate a standardized and objective evaluation, ultimately leading to the selection of the most suitable supplier for the intended research or drug development application. Researchers are encouraged to request a Certificate of Analysis (CoA) from suppliers, which should provide lot-specific purity data. However, independent verification using the methods outlined in this guide is strongly recommended for critical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. app.studyraid.com [app.studyraid.com]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 1-(3,4-Diethoxyphenyl)ethanone Derivatives: A Guide to a Research Gap
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the comparative in vitro and in vivo efficacy of novel compounds is paramount. This guide endeavors to provide such a comparison for derivatives of 1-(3,4-Diethoxyphenyl)ethanone. However, a thorough investigation of the current scientific literature reveals a significant scarcity of published studies on the biological activities of this specific class of compounds.
While the structurally related 1-(3,4-dimethoxyphenyl)ethanone has served as a precursor for a variety of biologically active molecules, its diethoxy counterpart remains largely unexplored in the realm of medicinal chemistry and pharmacology. The absence of substantial research in this area prevents a detailed, data-driven comparison of in vitro and in vivo performance as initially intended.
This guide will, therefore, serve a different but equally crucial purpose: to highlight this existing research gap and to provide a foundational framework for future investigations into the potential of this compound derivatives. We will outline the general methodologies and logical workflows that would be employed in such studies, based on standard practices in drug discovery and development.
Hypothetical Experimental Workflow for Assessing Novel Compounds
Should research into this compound derivatives be undertaken, a typical experimental workflow would be initiated to evaluate their therapeutic potential. This process systematically progresses from initial laboratory-based assays to more complex biological systems. The following diagram illustrates a standard workflow for screening and evaluating new chemical entities.
Caption: A generalized workflow for the discovery and development of new therapeutic compounds.
Prospective Signaling Pathways for Investigation
The 1-(3,4-diethoxyphenyl) moiety is structurally related to various signaling molecules and pharmacophores. Based on the activities of analogous compounds, several key signaling pathways could be hypothesized as potential targets for derivatives of this compound. Future research could focus on pathways implicated in cellular processes such as proliferation, inflammation, and apoptosis. The diagram below illustrates a hypothetical signaling cascade that could be investigated.
Caption: A potential intracellular signaling pathway that could be modulated by novel compounds.
A Call for Future Research
The lack of available data on the in vitro and in vivo efficacy of compounds derived from this compound represents a clear and open avenue for future research. The synthesis and biological evaluation of a library of derivatives could uncover novel therapeutic agents with unique pharmacological profiles.
Researchers interested in pursuing this line of inquiry are encouraged to:
-
Synthesize a diverse library of derivatives by modifying the ethanone side chain and the phenyl ring.
-
Conduct high-throughput primary screening against a panel of relevant biological targets or in various disease models.
-
Elucidate the mechanism of action of any identified hit compounds through detailed biochemical and cell-based assays.
-
Evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of promising lead compounds in appropriate animal models.
By systematically exploring the chemical space around this compound, the scientific community can begin to populate the void of knowledge and potentially unlock new therapeutic opportunities. Until such data becomes available, a direct comparison of in vitro versus in vivo efficacy for this class of compounds remains an academic exercise. Researchers are instead directed towards the extensive literature on derivatives of 1-(3,4-dimethoxyphenyl)ethanone for insights into the potential of related structures.
A Comparative Guide to the Structural Analysis of Aromatic Ketones: A Case Study Using X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the structural elucidation of aromatic ketones, with a specific focus on single-crystal X-ray crystallography. Due to the absence of published crystallographic data for 1-(3,4-diethoxyphenyl)ethanone, this document utilizes the comprehensive data available for its close structural analogue, 1-(3,4-dimethoxyphenyl)ethanone, as a representative model. This allows for a detailed examination of the experimental workflow and data output of X-ray crystallography while comparing its utility against common spectroscopic methods.
Primary Technique: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides definitive data on bond lengths, bond angles, and stereochemistry, which is crucial for understanding structure-activity relationships in drug development and materials science.[3][4]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure using SC-XRD follows a well-defined workflow, from sample preparation to final structure refinement.[5]
-
Crystal Growth: High-quality single crystals free of significant defects are required. For the analogue 1-(3,4-dimethoxyphenyl)ethanone, suitable crystals were grown by the slow evaporation of a methylene chloride solution.[6][7]
-
Crystal Mounting: A suitable crystal (typically 30-300 microns) is selected and mounted on a goniometer head using a glass fiber and an adhesive like epoxy.[1][2]
-
Data Collection: The mounted crystal is placed in a diffractometer. Monochromatic X-rays are directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.[1][2] For 1-(3,4-dimethoxyphenyl)ethanone, data was collected using a Bruker APEX2 diffractometer.[6]
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map. Software such as SHELXS97 was used for the analogue compound.[6]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions and displacement parameters to achieve the best fit. The refinement for the analogue was performed using SHELXL2014.[6]
-
Validation and Visualization: The final structure is validated for geometric soundness and visualized using software like OLEX2.[6] The data is then prepared for publication in a standardized format, such as a Crystallographic Information File (CIF).
Data Presentation: Crystallographic Data for 1-(3,4-Dimethoxyphenyl)ethanone
The following table summarizes the key crystallographic data obtained for 1-(3,4-dimethoxyphenyl)ethanone, serving as a proxy for a diethoxy-substituted equivalent.[7][8]
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₃ | [6] |
| Molecular Weight | 180.20 g/mol | [6] |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
| a (Å) | 13.348(3) | [8] |
| b (Å) | 5.8692(12) | [8] |
| c (Å) | 11.581(2) | [8] |
| β (°) | 98.431(4) | [8] |
| Volume (ų) | 898.3(3) | [8] |
| Z (molecules/cell) | 4 | |
| Temperature (K) | 200 | [8] |
| Radiation type | Mo Kα | |
| R-factor (final) | 0.036 | [7] |
Workflow for Single-Crystal X-ray Structure Determination.
Alternative Structural Analysis Techniques
While X-ray crystallography provides the ultimate structural detail in the solid state, other techniques offer complementary information, particularly regarding the molecule's structure in solution and its connectivity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule in solution.
-
¹H NMR: Protons adjacent to the carbonyl group (α-protons) in ketones are deshielded and typically resonate in the 2.1–2.6 ppm range.[9][10] For an aromatic ketone, protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns revealing their substitution.
-
¹³C NMR: The carbonyl carbon of a ketone is highly deshielded, appearing far downfield in the 190–220 ppm region.[9][11]
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer magnet. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for each nucleus.
-
Processing: Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
B. Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[12][13] Fragmentation patterns provide valuable clues about the molecule's structure.
-
Molecular Ion Peak (M⁺): Provides the molecular weight of the compound.[14]
-
Fragmentation: Aromatic ketones often undergo α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[11][15] For this compound, a prominent fragment would be the acylium ion resulting from the loss of the methyl group.
Experimental Protocol (Electron Ionization GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane).
-
Injection: Inject a small volume of the sample into the Gas Chromatograph (GC), which separates the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), high-energy electrons bombard the molecule, causing it to ionize and fragment.[16]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.[16]
-
Detection: An ion detector records the abundance of each ion, generating a mass spectrum.
Comparative Analysis of Techniques
The choice of analytical method depends on the specific information required by the researcher.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | 3D atomic coordinates, bond lengths/angles | Chemical shifts, coupling constants | Mass-to-charge ratios, ion abundance |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Key Information | Absolute configuration, stereochemistry, packing | Connectivity, H-C framework, dynamic processes | Molecular weight, elemental formula, fragmentation |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms |
| Strengths | Unambiguous 3D structure determination.[4] | Non-destructive, excellent for structure in solution. | High sensitivity, determines molecular formula.[17] |
| Limitations | Requires high-quality single crystals, which can be difficult to grow.[5] | Provides indirect structural information (connectivity). | Does not provide 3D spatial arrangement. |
Logical guide for selecting an analytical technique.
Conclusion
For the definitive structural elucidation of this compound, single-crystal X-ray crystallography stands as the gold standard, capable of providing an unambiguous three-dimensional molecular structure. However, a comprehensive analysis relies on a combination of techniques. NMR spectroscopy is essential for confirming the molecular structure and behavior in solution, while mass spectrometry provides rapid confirmation of the molecular weight and elemental composition. Together, these methods offer a complete and validated picture of a molecule's chemical identity, which is indispensable for drug discovery, chemical synthesis, and materials science.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 4. rigaku.com [rigaku.com]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. iucrdata.iucr.org [iucrdata.iucr.org]
- 9. Ketones | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. zefsci.com [zefsci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Comparative Docking Analysis of 1-(3,4-Diethoxyphenyl)ethanone Derivatives: A Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparative framework for the evaluation of 1-(3,4-diethoxyphenyl)ethanone derivatives as potential therapeutic agents. While direct comparative docking studies on a homologous series of these specific derivatives are not extensively available in the current body of scientific literature, this document provides a detailed methodology and data presentation structure based on established principles of molecular docking and analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel enzyme inhibitors and therapeutic molecules.
Introduction
This compound and its derivatives represent a promising scaffold in medicinal chemistry. The structural features of these compounds, including the diethoxyphenyl group, make them interesting candidates for targeting a variety of proteins implicated in disease pathways. Molecular docking is a crucial in-silico technique that predicts the binding affinity and interaction of a ligand with the active site of a target protein, thereby guiding the selection of candidates for further experimental validation.[1][2] This guide outlines the necessary protocols and data interpretation frameworks for conducting comparative docking studies on this class of compounds.
Data Presentation: Comparative Docking Scores
Effective comparison of docking results requires a clear and structured presentation of quantitative data. The following tables are provided as a template for summarizing key metrics from docking simulations against various protein targets. The data herein is illustrative and intended to demonstrate the proper format for such a comparison.
Table 1: Comparative Binding Energies of this compound Derivatives Against Target Protein A
| Derivative | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Number of Hydrogen Bonds | Interacting Residues |
| Derivative 1 | -8.5 | 1.2 | 3 | TYR23, SER45, LYS89 |
| Derivative 2 | -7.9 | 2.5 | 2 | TYR23, ASN48 |
| Derivative 3 | -9.2 | 0.8 | 4 | TYR23, SER45, LYS89, ASP92 |
| Control | -6.5 | 10.1 | 1 | SER45 |
Table 2: Comparative Binding Energies of this compound Derivatives Against Target Protein B
| Derivative | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Number of Hydrogen Bonds | Interacting Residues |
| Derivative 1 | -7.2 | 5.3 | 2 | ALA101, VAL123 |
| Derivative 2 | -8.1 | 1.8 | 3 | ALA101, VAL123, GLU125 |
| Derivative 3 | -7.5 | 4.1 | 2 | ALA101, GLU125 |
| Control | -5.9 | 15.8 | 1 | ALA101 |
Experimental Protocols
A standardized and well-documented experimental protocol is essential for reproducible and comparable docking studies. The following methodology outlines a typical workflow for performing molecular docking.
Software and Tools
-
Docking Software: AutoDock Vina, Glide, or Molegro Virtual Docker are commonly used programs for molecular docking simulations.[2][3]
-
Visualization Software: PyMOL or Chimera are used for visualizing protein-ligand interactions.
-
Ligand and Protein Preparation: AutoDock Tools, ChemDraw, or Discovery Studio can be used for preparing molecules for docking.[4]
Protein Preparation
-
Obtain Protein Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Prepare Protein: The downloaded protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.
Ligand Preparation
-
Ligand Design: The 3D structures of the this compound derivatives are sketched using chemical drawing software like ChemDraw.
-
Energy Minimization: The geometry of the ligands is optimized to obtain a stable conformation.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Running the Docking: The docking simulation is performed using the chosen software, which will generate multiple binding poses for each ligand.
-
Analysis of Results: The results are analyzed based on the binding affinity (lower values indicate stronger binding) and the interaction patterns of the ligand with the protein's active site residues.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: A general workflow for molecular docking studies.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway where a this compound derivative could act as an inhibitor of a key kinase.
Caption: A hypothetical signaling pathway inhibited by a derivative.
Conclusion
While a dedicated comparative study on this compound derivatives is yet to be published, this guide provides the necessary framework for conducting such research. By following standardized protocols for molecular docking and employing a clear data presentation strategy, researchers can effectively evaluate the potential of these compounds as inhibitors of various protein targets. The provided templates and workflows are intended to facilitate a systematic approach to the in-silico evaluation of this promising class of molecules, ultimately accelerating the process of drug discovery and development.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 1-(3,4-Diethoxyphenyl)ethanone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(3,4-Diethoxyphenyl)ethanone, a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation upon contact.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
A summary of potential hazards based on related compounds is presented in Table 1.
| Hazard Classification | Description | Associated Risks |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3] | Ingestion can lead to adverse health effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | Redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] | Redness, watering, and discomfort. |
| Specific target organ toxicity | May cause respiratory irritation.[4] | Coughing, shortness of breath. |
Table 1: Summary of Potential Hazards
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.[4][5] This includes:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[4][5]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the safe collection and disposal of this compound waste. This procedure should be performed in a designated area, preferably within a chemical fume hood.
Step 1: Waste Collection
-
Container Selection: Use a clearly labeled, leak-proof container designated for hazardous chemical waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
Waste Transfer:
-
If the waste is a solid, carefully transfer it into the waste container using a chemically resistant spatula or scoop. Avoid generating dust.[5]
-
If the waste is in a solution, carefully pour the liquid into the waste container, avoiding splashes.
-
-
Rinsate Collection: Any solvent used to rinse containers that held this compound should also be collected in the hazardous waste container.
Step 2: Container Sealing and Labeling
-
Secure Sealing: Securely close the container lid. Do not use stoppers or parafilm as a primary seal.
-
Proper Labeling: Label the container clearly with the words "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The primary hazards (e.g., "Harmful," "Irritant").
-
Step 3: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Segregation: Store the waste away from incompatible materials, such as strong oxidizing agents.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety office or a licensed chemical waste disposal contractor.[6]
-
Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the regular trash or down the sink.[5]
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-(3,4-Diethoxyphenyl)ethanone
This document provides essential procedural guidance for the safe handling, operation, and disposal of 1-(3,4-Diethoxyphenyl)ethanone, designed for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the foundation of safe laboratory practice when handling chemical compounds. The following table outlines the recommended PPE based on the known hazards of the analogous compound, 1-(3,4-Dimethoxyphenyl)ethanone.
| Body Area | Required PPE | Specifications & Rationale |
| Eye/Face | Safety Goggles or a Full-Face Shield | To protect against potential splashes and airborne particles. Eye protection should conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body | Chemical-Resistant Lab Coat or Apron | To protect skin from accidental contact. For procedures with a higher risk of splashing, consider a chemical-resistant suit. |
| Respiratory | Air-Purifying Respirator | Recommended when working outside of a chemical fume hood or if there is a risk of generating dust or aerosols. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
| Feet | Closed-Toe, Chemical-Resistant Footwear | To protect against spills and falling objects. |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling chemicals is crucial for minimizing risks. The following protocol outlines the key steps for the safe use of this compound.
-
Pre-Operational Checks:
-
Verify that a calibrated chemical fume hood is available and functioning correctly.
-
Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.
-
Review the experimental protocol and identify all potential hazards.
-
Assemble all necessary materials and equipment to avoid interruptions during handling.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
When transferring the solid, use techniques that prevent the generation of dust.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the safety data information for the analogue.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE in designated waste containers.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
The disposal of chemical waste must be carried out in accordance with institutional and local regulations to ensure environmental safety and compliance.
-
Solid Waste: Collect any waste this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a designated, labeled hazardous waste container for liquids.
-
Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste. They should be sealed and disposed of according to your institution's guidelines.
-
Consultation: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not pour chemical waste down the drain.
Visualized Workflows
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational processes.
Caption: A streamlined workflow for the safe handling of this compound.
Caption: A decision-making diagram for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
